molecular formula C9H8N2S B175640 3-Phenylisothiazol-5-amine CAS No. 14208-52-7

3-Phenylisothiazol-5-amine

Cat. No.: B175640
CAS No.: 14208-52-7
M. Wt: 176.24 g/mol
InChI Key: DHGKYVMNSHRALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylisothiazol-5-amine is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGKYVMNSHRALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504113
Record name 3-Phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-52-7
Record name 3-Phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-thiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Phenylisothiazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylisothiazol-5-amine is a heterocyclic amine containing a phenyl-substituted isothiazole core. While specific research on this compound is limited, its structural motifs are present in a variety of biologically active molecules. Isothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, and neurological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and an exploration of the biological activities and mechanisms of action of structurally related isothiazole derivatives. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound and its analogs in drug discovery and development.

Chemical Properties

This compound is an organic compound with the chemical formula C₉H₈N₂S. Its structure consists of a five-membered isothiazole ring with a phenyl group attached at position 3 and an amine group at position 5.

PropertyValueSource
Molecular Formula C₉H₈N₂SN/A
Molecular Weight 176.24 g/mol N/A
CAS Number 14208-52-7N/A

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed scientific literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of 5-aminoisothiazoles. One common approach involves the cyclization of a β-ketonitrile precursor.

Plausible Experimental Protocol: Synthesis of this compound

This proposed synthesis is based on established methods for the preparation of substituted isothiazoles.

Step 1: Synthesis of 3-oxo-3-phenylpropanenitrile

Benzoylacetonitrile can be synthesized via the Claisen condensation of ethyl benzoate and acetonitrile using a strong base like sodium ethoxide.

  • Reagents: Ethyl benzoate, acetonitrile, sodium ethoxide, diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a mixture of ethyl benzoate and acetonitrile dropwise to the stirred solution at room temperature.

    • After the addition is complete, reflux the mixture for several hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3-oxo-3-phenylpropanenitrile.

Step 2: Synthesis of this compound

The 3-oxo-3-phenylpropanenitrile can then be cyclized to form the desired this compound using a sulfurating and aminating agent.

  • Reagents: 3-oxo-3-phenylpropanenitrile, Lawesson's reagent, liquid ammonia, an appropriate solvent (e.g., toluene).

  • Procedure:

    • To a solution of 3-oxo-3-phenylpropanenitrile in an anhydrous solvent such as toluene, add Lawesson's reagent.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and then treat it with an excess of liquid ammonia under pressure in an autoclave.

    • After the reaction is complete, carefully vent the ammonia and concentrate the solvent.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

G cluster_0 Step 1: Synthesis of 3-oxo-3-phenylpropanenitrile cluster_1 Step 2: Synthesis of this compound Ethyl benzoate Ethyl benzoate Claisen Condensation Claisen Condensation Ethyl benzoate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation 3-oxo-3-phenylpropanenitrile 3-oxo-3-phenylpropanenitrile Claisen Condensation->3-oxo-3-phenylpropanenitrile 3-oxo-3-phenylpropanenitrile_2 3-oxo-3-phenylpropanenitrile Cyclization Cyclization 3-oxo-3-phenylpropanenitrile_2->Cyclization Lawesson's reagent Lawesson's reagent Lawesson's reagent->Cyclization Liquid ammonia Liquid ammonia Liquid ammonia->Cyclization This compound This compound Cyclization->this compound

Figure 1: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action of Isothiazole Derivatives

While there is a lack of specific biological data for this compound, the broader class of isothiazole derivatives has been shown to possess significant biological activities.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal properties of isothiazole-containing compounds. The isothiazole ring is a key pharmacophore in several commercial biocides.

Table 1: Antimicrobial and Antifungal Activity of Representative Isothiazole Derivatives

Compound ClassOrganismActivity MetricValueReference
Isothiazole-thiazole derivativesPseudoperonospora cubensisEC₅₀0.046 mg/L[1]
Isothiazole-thiazole derivativesPhytophthora infestansEC₅₀0.20 mg/L[1]

Note: This table presents data for structurally related compounds to indicate the potential of the isothiazole scaffold. No direct data for this compound was found.

Mechanism of Action

Recent research has begun to elucidate the mechanisms by which isothiazole derivatives exert their antifungal effects.

3.2.1. Inhibition of Oxysterol-Binding Protein (ORP)

Some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (ORP) in fungi. ORPs are crucial for lipid homeostasis and transport within the fungal cell. Inhibition of ORP disrupts these essential processes, ultimately leading to fungal cell death.[1][2]

Isothiazole Derivative Isothiazole Derivative Oxysterol-Binding Protein (ORP) Oxysterol-Binding Protein (ORP) Isothiazole Derivative->Oxysterol-Binding Protein (ORP) Inhibits Lipid Homeostasis Disruption Lipid Homeostasis Disruption Oxysterol-Binding Protein (ORP)->Lipid Homeostasis Disruption Leads to Fungal Cell Death Fungal Cell Death Lipid Homeostasis Disruption->Fungal Cell Death Results in

Figure 2: Proposed mechanism of antifungal action via ORP inhibition.

3.2.2. Induction of Systemic Acquired Resistance (SAR) in Plants

In the context of agricultural applications, certain isothiazole derivatives have been found to induce systemic acquired resistance (SAR) in plants. This is a plant-wide defense response that is activated by the salicylic acid signaling pathway. The activation of this pathway leads to the upregulation of pathogenesis-related (PR) genes, which enhances the plant's natural defenses against a broad range of pathogens.[1][3]

Isothiazole Derivative Isothiazole Derivative Salicylic Acid Signaling Pathway Salicylic Acid Signaling Pathway Isothiazole Derivative->Salicylic Acid Signaling Pathway Activates Upregulation of PR Genes Upregulation of PR Genes Salicylic Acid Signaling Pathway->Upregulation of PR Genes Leads to Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Upregulation of PR Genes->Systemic Acquired Resistance (SAR) Induces

Figure 3: Isothiazole-induced systemic acquired resistance in plants.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents and agrochemicals. While direct research on this specific molecule is scarce, the documented biological activities of its structural analogs, particularly in the antimicrobial and antifungal arenas, are promising. The elucidation of mechanisms of action, such as the inhibition of oxysterol-binding protein and the induction of systemic acquired resistance, provides a rational basis for the design of new and more potent isothiazole-based compounds.

Future research should focus on the following areas:

  • Development of a robust and scalable synthesis for this compound to enable further investigation.

  • Comprehensive biological screening of this compound against a wide range of microbial and fungal pathogens to determine its specific activity profile.

  • Investigation of its mechanism of action to understand how it exerts its biological effects.

  • Structure-activity relationship (SAR) studies of derivatives of this compound to optimize its potency and selectivity.

By addressing these research gaps, the full potential of this compound and its derivatives as valuable tools in medicine and agriculture can be realized.

References

An In-depth Technical Guide to 3-Phenylisothiazol-5-amine (CAS 14208-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and an overview of the potential biological significance of 3-Phenylisothiazol-5-amine (CAS 14208-52-7). The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Information

This compound is a heterocyclic amine containing a phenyl-substituted isothiazole core. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds.

PropertyValueSource
CAS Number 14208-52-7[Internal Search]
Molecular Formula C₉H₈N₂S[Internal Search]
Molecular Weight 176.24 g/mol [Internal Search]
IUPAC Name This compound[Internal Search]
Synonyms 5-Amino-3-phenylisothiazole[Internal Search]

Physicochemical Properties

PropertyValueNotes
Appearance SolidBased on related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol and ether.[1]
Storage Store at room temperature in a dry, sealed container away from light.[2]

Safety Data

The safety profile of this compound is not extensively documented. One source indicates it is not a hazardous substance or mixture.[3] However, data for structurally similar compounds, such as 4-Methyl-3-phenylisothiazol-5-amine and 1,2-Benzisothiazol-3-amine, suggest potential hazards.[4][5] Therefore, caution is advised, and standard laboratory safety protocols should be strictly followed.

GHS Hazard Classification (Potential based on related compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Safety and Handling:

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[4]
Handling Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
First Aid (Ingestion) Rinse mouth. Call a poison center or doctor if you feel unwell.[6]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[7][8]

Synthesis and Spectroscopic Data

General Spectroscopic Data for Related Amines and Heterocycles:

Spectroscopic TechniqueCharacteristic Peaks
Infrared (IR) Spectroscopy N-H stretch: 3400–3250 cm⁻¹ (medium); C-N stretch (aromatic): 1335–1250 cm⁻¹ (strong)
¹H NMR Spectroscopy Aromatic protons: δ 7.0-8.0 ppm; Amine protons (NH₂): variable chemical shift, often a broad singlet.
¹³C NMR Spectroscopy Aromatic carbons: δ 110-160 ppm.

Biological Activity and Potential Applications

This compound is primarily utilized as a key intermediate in the synthesis of various bioactive compounds.[10] Research into isothiazole derivatives suggests potential applications in several therapeutic areas.

Neurological Disorders

Derivatives of 3-phenyl-5-isothiazole have been investigated as potent allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1). [Internal Search] The mGluR1 signaling pathway is implicated in various neurological processes, and its modulation is a target for the treatment of conditions such as persistent pain.

mGluR1 Signaling Pathway and Point of Inhibition:

mGluR1_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_protein Gq/11 mGluR1->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream Antagonist Isothiazole Derivative (Antagonist) Antagonist->mGluR1 Inhibits

Caption: mGluR1 signaling pathway and inhibition by an antagonist.

Antimicrobial Activity

The isothiazole core is a known toxophore present in various antimicrobial agents. [Internal Search] Derivatives of this compound could be synthesized and screened for antibacterial and antifungal activity.

Experimental Protocols

mGluR1 Antagonist Screening Assay (General Protocol)

This protocol outlines a general method for screening compounds for mGluR1 antagonist activity using a cell-based assay that measures intracellular calcium mobilization.

Workflow for mGluR1 Antagonist Screening:

mGluR1_Screening_Workflow start Start cell_culture Culture cells expressing mGluR1 start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye cell_culture->dye_loading compound_addition Add test compound (e.g., this compound derivative) dye_loading->compound_addition agonist_stimulation Stimulate cells with an mGluR1 agonist (e.g., DHPG) compound_addition->agonist_stimulation measure_fluorescence Measure changes in intracellular calcium via fluorescence agonist_stimulation->measure_fluorescence data_analysis Analyze data to determine antagonist activity measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an mGluR1 antagonist screening assay.

Methodology:

  • Cell Culture: Maintain a cell line stably expressing the human mGluR1 receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with an assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO, with final concentrations typically ranging from nanomolar to micromolar) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a known mGluR1 agonist (e.g., (S)-3,5-DHPG) at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response by the test compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum inhibitory concentration of a compound against a specific bacterial strain.[2][11][12][13][14]

Workflow for MIC Determination by Broth Microdilution:

MIC_Workflow start Start prepare_compound Prepare serial dilutions of the test compound in a 96-well plate start->prepare_compound prepare_inoculum Prepare a standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate the wells with the bacterial suspension prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate the plate under appropriate conditions inoculate_plate->incubate read_results Visually or spectrophotometrically assess bacterial growth incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

This technical guide provides a foundation for researchers and scientists working with this compound. Further experimental investigation is required to fully elucidate its physicochemical properties, safety profile, and biological activities.

References

Technical Guide: Biological Activity Screening of 3-Phenylisothiazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Among these, 3-phenylisothiazol-5-amine and its related structures have garnered significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the biological activity screening of this class of compounds, offering detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows. The aim is to furnish researchers and drug development professionals with a foundational resource to facilitate further investigation and development of this compound derivatives as potential therapeutic agents.

Biological Activities and Quantitative Data Summary

Derivatives of the this compound core and related thiazole compounds have demonstrated significant activity across several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of phenylthiazole and phenylisothiazole derivatives has been evaluated against various cancer cell lines. Several compounds have shown potent inhibitory activity, often targeting specific cellular signaling pathways.

Compound ID/ReferenceCancer Cell LineAssay TypeIC50 / ActivityTarget(s)
Compound 16[1] H446 (Small Cell Lung Cancer)Antiproliferative AssaySuperior to PIK93PI4KIIIβ, PI3K/AKT pathway
Compound 43[1] H446 (Small Cell Lung Cancer)Antiproliferative AssaySuperior to PIK93PI4KIIIβ, PI3K/AKT pathway
Compound 18 (CYC116)[2] Various Cancer Cell LinesKinase AssayK(i) = 8.0 nM (Aurora A), 9.2 nM (Aurora B)Aurora A and B kinases
Compound 6a[3] OVCAR-4 (Ovarian Cancer)Cytotoxicity AssayIC50 = 1.569 ± 0.06 μMPI3Kα
Compound 3b[4] Leukemia (CCRF-CEM, HL-60(TB), MOLT-4)NCI-60 ScreenGrowth %: -51.41, -41.20, -27.71Not specified
Compound 4i[5] SNB-75 (CNS Cancer)NCI-60 ScreenPGI = 38.94%Not specified

IC50: Half-maximal inhibitory concentration; K(i): Inhibition constant; PGI: Percent Growth Inhibition.

Antimicrobial Activity

The antimicrobial properties of isothiazole and thiazole derivatives have been investigated against a range of pathogenic bacteria and fungi. The data below highlights the minimum inhibitory concentrations (MIC) and zone of inhibition for representative compounds.

Compound ID/ReferenceMicroorganismAssay TypeMIC (µg/mL) / Zone of Inhibition (mm)
Thiazole substituted isoxazole and pyrazole analogs S. aureus, B. subtilis, E. coli, S. typhiAgar DiffusionModerate to good activity
Compounds 3g, 3i, 11[6] S. aureus, B. cereusBroth Microdilution250
Compound 3g P. aeruginosa, E. coliMIC Determination0.21 µM
Compound 5d[7] S. aureusMIC/MBC DeterminationMIC: 37.9–113.8 µM; MBC: 57.8–118.3 µM
Compound 8[8] S. aureus, E. coli, A. nigerCup Plate MethodMIC: 125-150

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory effects of this class of compounds using in vivo models. The percentage of edema inhibition is a key metric for evaluating their efficacy.

Compound ID/ReferenceAnimal ModelAssay TypeEdema Inhibition (%)
Thiazole derivatives[9] RatCarrageenan-induced paw edemaAppreciable activity
Phenothiazine derivatives 16 and 31[10] RatCarrageenan-induced paw edema46.2% and 48.0% respectively
Thiazolo[3,2-b]1,2,4-triazole derivatives[11] MouseCarrageenan paw edemaUp to 67%
Thiazolyl-N-phenyl piperazines[12] MouseCarrageenan-induced paw edema44-74.1%

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganisms in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[14][15]

Materials:

  • Rats or mice

  • Test compounds

  • Carrageenan solution (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Administer the test compound or the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce inflammation.[7]

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

  • The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the relevant pathways and a general workflow for biological activity screening.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is a common target for anticancer drugs.[10][11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt signaling cascade.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[2][9]

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation TPX2 TPX2 Aurora_A->TPX2 Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation p53 p53 Aurora_A->p53 Inhibition Spindle_Assembly Spindle Assembly TPX2->Spindle_Assembly Mitosis Mitosis Aurora_B Aurora B Mitosis->Aurora_B Activation Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Caption: Role of Aurora kinases in mitotic progression.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel compounds like this compound derivatives.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assays (IC50/EC50 Determination) Primary_Screening->Dose_Response Active Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) Dose_Response->Mechanism_of_Action Potent Compounds In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Promising Candidates

Caption: A generalized experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. This guide provides a foundational framework for their systematic screening and evaluation. By utilizing the detailed experimental protocols, leveraging the summarized quantitative data, and understanding the underlying signaling pathways, researchers can effectively advance the exploration of these compounds as potential therapeutic agents. Further studies focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy are warranted to fully realize the therapeutic potential of this chemical scaffold.

References

Physical and chemical properties of isothiazole core structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of the Isothiazole Core

Introduction

Isothiazole, also known as 1,2-thiazole, is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1][2] First synthesized in 1956, the isothiazole core has become a cornerstone in synthetic and medicinal chemistry due to its unique electronic properties and metabolic stability.[3] This scaffold is a key component in a wide array of biologically active compounds, ranging from pharmaceuticals to advanced agrochemicals.[4][5][6]

The strategic placement of the electronegative nitrogen and sulfur atoms imparts a distinct reactivity profile, making the isothiazole ring a versatile building block for creating diverse molecular architectures.[7] Its derivatives have demonstrated significant therapeutic potential, leading to the development of blockbuster drugs such as the antipsychotics Ziprasidone and Lurasidone.[1][7] Furthermore, isothiazole-based compounds are utilized as anti-inflammatory, anticonvulsive, anticancer, and antidiabetic agents.[4][7] In agriculture, they serve as potent fungicides, herbicides, and pesticides.[5][6][8] This guide provides a comprehensive overview of the fundamental physical and chemical properties of the isothiazole core, intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

Isothiazole is a colorless liquid at room temperature with a distinct pyridine-like odor.[4][5][9] It is sparingly soluble in water but shows good solubility in common organic solvents.[4][9]

Physical Properties

The key physical properties of the unsubstituted isothiazole core are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₃NS[1][5][10][11]
Molar Mass 85.12 g/mol [1][5]
Appearance Colorless liquid[4][5]
Odor Pyridine-like[4][9]
Boiling Point 114 °C[1][4][5][10]
Density 1.16 - 1.35 g/mL[4][5][10]
pKa (conjugate acid) -0.5[1]
Refractive Index (n²⁰_D_) ~1.53[5][10]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isothiazole derivatives. The characteristic spectral data for the parent isothiazole are presented below.

SpectroscopyDataReferences
¹H NMR (ppm) δ 8.72 (H-3), 7.26 (H-4), 8.54 (H-5)[12]
¹³C NMR (ppm) δ ~157 (C-3), ~124 (C-4), ~149 (C-5)[12]
IR (cm⁻¹) ~1590 (C=N stretch), ~1400 (C=C stretch)[12]
UV-Vis (λ_max_) 242 nm[9]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 85[12]

Chemical Properties and Reactivity

Isothiazole is a stable heteroaromatic compound, and its chemistry is well-established.[2] The ring's reactivity is dictated by the interplay of the nitrogen and sulfur heteroatoms.

Aromaticity and Reactivity Overview

The isothiazole ring is aromatic, which confers significant stability. Electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon. In contrast, the C5 position is susceptible to deprotonation by strong bases, making it a site for metallation and subsequent functionalization. The nitrogen atom can undergo alkylation to form isothiazolium salts, which are reactive and can undergo ring-opening upon treatment with nucleophiles.[2]

G isothiazole Isothiazole (C₃H₃NS) prod_E 4-Substituted (Major Product) prod_Li 5-Lithio Species electrophile Electrophile (E⁺) e.g., NO₂⁺ electrophile->isothiazole C4 Attack base Strong Base e.g., BuLi base->isothiazole C5 Deprotonation nucleophile Nucleophile (Nu⁻) on 5-halo derivative nucleophile->isothiazole C5 Substitution alkyl_halide Alkyl Halide (R-X) on Nitrogen alkyl_halide->isothiazole N-Alkylation

Caption: General reactivity map of the isothiazole core.
Electrophilic Substitution

As predicted by its electronic structure, electrophilic attack on the isothiazole ring occurs predominantly at the C4 position.[2][9] A classic example is the nitration of isothiazole.

Experimental Protocol: Nitration of Isothiazole A common procedure for the nitration of isothiazole involves its treatment with a mixture of concentrated nitric acid and sulfuric acid. This reaction proceeds in high yield, typically affording 4-nitroisothiazole as the major product.[2] The reaction is highly regioselective due to the electronic directing effects of the ring heteroatoms.

Nucleophilic and Organometallic Reactions

While the isothiazole ring is generally resistant to nucleophilic attack, specific positions can be activated.

  • Metallation: Treatment with strong organolithium bases, such as n-butyllithium at low temperatures (-70°C), results in regioselective deprotonation at the C5 position.[9] This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install various functional groups.[2]

  • Substitution: Isothiazoles bearing a leaving group, such as a halogen, at the C5 position are prone to undergo nucleophilic substitution reactions.[2]

G start 5-Bromo-isothiazole step1 1. n-BuLi, THF, -78 °C (Halogen-Metal Exchange) start->step1 intermediate Isothiazole-5-lithium step1->intermediate step2 2. CO₂ (gas) intermediate->step2 intermediate2 Lithium carboxylate salt step2->intermediate2 step3 3. H₃O⁺ workup intermediate2->step3 product Isothiazole-5-carboxylic acid step3->product

Caption: Workflow for the synthesis of Isothiazole-5-carboxylic acid.

Synthesis of the Isothiazole Core

A variety of synthetic strategies have been developed to construct the isothiazole ring system, which can be broadly classified by their retrosynthetic disconnections.

Retrosynthetic Approaches

The formation of the isothiazole ring can be achieved through several cyclization strategies, most notably [4+1] and [3+2] atom fragment condensations. These approaches involve combining precursors that provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered ring.

G cluster_41 [4+1] Annulation cluster_32 [3+2] Heterocyclization isothiazole Isothiazole Core c4_fragment C-C-C-S Fragment (e.g., β-ketothioamide) isothiazole->c4_fragment Disconnect S-N and C-N c3_fragment C-C-C Fragment (e.g., α,β-unsaturated aldehyde) isothiazole->c3_fragment Disconnect C-S and C-N n1_fragment N Fragment (e.g., NH₄OAc) ns_fragment N-S Fragment (e.g., NH₄SCN)

Caption: Common retrosynthetic strategies for isothiazole synthesis.
Key Synthetic Protocols

Protocol 1: Oxidative Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides This is a classical and robust method for preparing a variety of substituted isothiazoles. In the presence of an oxidizing agent, α,β-unsaturated thiocarboxylic acid amides undergo an intramolecular cyclization to form the S-N bond, yielding the isothiazole ring.[4]

Protocol 2: [4+1] Annulation from β-Ketodithioesters A modern, metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc). This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to construct the 3,5-disubstituted isothiazole core in a single pot.[13]

Isothiazole in Drug Development and Biology

The isothiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in key binding interactions with biological targets.

Mechanism of Action & Bioactivation

Isothiazole derivatives have been developed as potent inhibitors of various enzymes and receptors. For instance, certain derivatives act as inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy.[14] However, a critical consideration in drug design is the potential for metabolic bioactivation. The isothiazole ring can be oxidized by cytochrome P450 enzymes, leading to a reactive intermediate that can be trapped by nucleophiles like glutathione. This can lead to covalent binding to proteins and potential toxicity.[14]

G Metabolic Bioactivation Pathway parent Isothiazole-containing Drug cyp CYP450 Enzymes (e.g., CYP3A4, 1A2) parent->cyp intermediate Reactive Intermediate (Proposed S-oxide) cyp->intermediate gsh Glutathione (GSH) intermediate->gsh Nucleophilic Attack protein Cellular Proteins intermediate->protein Nucleophilic Attack adduct GSH Adduct (at C4 position) gsh->adduct covalent Covalent Binding (Potential Toxicity) protein->covalent

Caption: Bioactivation of the isothiazole ring via CYP450 metabolism.
Applications in Agrochemicals

In plant science, isothiazole derivatives are not only used for direct fungicidal activity but also for their ability to induce systemic acquired resistance (SAR).[8] SAR is a plant's innate defense mechanism. Certain isothiazoles can activate the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins and providing broad-spectrum, long-lasting protection against pathogens.[8]

G isothiazole Isothiazole Derivative (e.g., Isotianil) sa_pathway Activates Salicylic Acid (SA) Pathway isothiazole->sa_pathway pr_genes Upregulates Expression of Pathogenesis-Related (PR) Genes sa_pathway->pr_genes resistance Systemic Acquired Resistance (SAR) (Broad-spectrum pathogen protection) pr_genes->resistance

Caption: Induction of systemic acquired resistance in plants.

Experimental Methodologies

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectra can be recorded on a 300 MHz spectrometer. A standard pulse sequence should be used with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[12] Samples are typically dissolved in a deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like isothiazole, a thin film can be prepared by placing a small drop of the neat liquid between two sodium chloride (NaCl) plates. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates should be recorded and subtracted from the sample spectrum.[12]

Conclusion

The isothiazole core is a remarkably versatile and synthetically accessible heterocycle. Its unique physical and chemical properties, including its aromatic stability and well-defined regioselectivity in chemical reactions, have cemented its importance in modern chemistry. For professionals in drug discovery and agrochemical research, a thorough understanding of the isothiazole nucleus—from its spectroscopic signatures and reactivity patterns to its metabolic liabilities and mechanisms of action—is indispensable for the rational design of novel, effective, and safe molecules. The continued exploration of isothiazole chemistry promises to yield new compounds with significant scientific and commercial impact.

References

Substituted Phenylisothiazoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. When substituted with a phenyl group, the resulting phenylisothiazole core gives rise to a class of compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest from researchers in drug development for their potential as antifungal, anti-inflammatory, and anticancer agents. The structural versatility of the phenylisothiazole ring allows for fine-tuning of physicochemical properties and biological targets through various substitutions on both the phenyl and isothiazole rings. This guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted phenylisothiazoles, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Phenylisothiazoles

The synthesis of the phenylisothiazole core can be achieved through several strategic approaches, primarily involving the construction of the isothiazole ring from acyclic precursors.

General Synthetic Strategies:

  • Oxidative Cyclization of 3-Aminopropenethiones: A common method involves the solvent-free oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide supported on silica gel. This approach provides a direct route to the isothiazole ring.[1]

  • [4+1] Annulation: This strategy involves the reaction of a four-atom component with a one-atom component to form the five-membered ring. For instance, 4-arylisothiazoles can be synthesized by reacting α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as the N-S fragment donor.[1]

  • Three-Component Annulation: A more recent, transition-metal-free approach allows for the synthesis of diverse, functionalized isothiazoles. This method involves a three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide, proceeding through a sequential regioselective hydroamination/thiocarbonylation/intramolecular cyclization cascade.[2]

  • From o-Mercaptoacylphenones: 3-Substituted benzisothiazoles, a fused-ring variant, can be constructed from readily available o-mercaptoacylphenones through a mild S-nitrosation followed by an intramolecular aza-Wittig reaction.[3]

Biological Activities and Quantitative Data

Substituted phenylisothiazoles have demonstrated significant potential across several therapeutic areas. The biological activity is often highly dependent on the nature and position of substituents on the phenyl ring.

Antifungal Activity

Phenylisothiazole derivatives have shown promising activity against a range of pathogenic fungi. Their mechanism often involves the inhibition of key fungal enzymes, disrupting essential cellular processes. A notable target is Lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[4][6]

Table 1: Antifungal Activity (MIC) of Phenylisothiazole Derivatives

Compound IDSubstitution PatternFungal StrainMIC (µg/mL)Reference
Compound 12-(4-chlorophenyl)-3(2H)-isothiazoloneCandida albicans250[7]
Compound 22-(4-methylphenyl)-3(2H)-isothiazoloneCandida albicans500[7]
Compound 6aPhenylthiazole derivativeCandida spp.250[7]
Compound 6bPhenylthiazole derivativeCandida spp.250[7]
Compound B92-phenylthiazole derivativeCandida albicans2-8[4]

Note: Some data points refer to the closely related phenylthiazoles but are included to illustrate the general potential of this structural class against fungal pathogens.

Anti-inflammatory Activity

Certain 5-carboxy-3-phenylisothiazole derivatives have been investigated for their anti-inflammatory properties.[8] The mechanism for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling cascades.

Table 2: Anti-inflammatory Activity (IC₅₀) of Phenylisothiazole and Related Derivatives

Compound IDAssayIC₅₀ (µM)Reference
FM4COX-2 Inhibition0.74[9]
FM10COX-2 Inhibition0.69[9]
FM12COX-2 Inhibition0.18[9]
Compound 5ROS Inhibition1.42 (µg/mL)[10]

Note: Data represents related structures investigated for anti-inflammatory potential, highlighting plausible targets for phenylisothiazole-based compounds.

Anticancer Activity

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[11] Its aberrant activation by its ligand, Hepatocyte Growth Factor (HGF), triggers signaling pathways that drive tumor proliferation, survival, invasion, and metastasis.[8][12] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a key strategy in cancer therapy.[11] While specific data for phenylisothiazole-based c-Met inhibitors is emerging, related heterocyclic scaffolds have shown significant promise.

Table 3: Anticancer Activity (IC₅₀) of Related Pyrazolo-thiazole Derivatives Targeting c-Met

Compound IDCell LineIC₅₀ (µM)TargetReference
Compound 5aHepG-2 (Liver Cancer)3.42c-Met Kinase[13]
Compound 5bHepG-2 (Liver Cancer)3.56c-Met Kinase[13]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which substituted phenylisothiazoles exert their biological effects is crucial for rational drug design.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many azole and related heterocyclic antifungals is the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. This is achieved by targeting the enzyme CYP51.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Substituted Phenylisothiazole Inhibitor->CYP51 CYP51->Ergosterol Demethylation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by substituted phenylisothiazoles.

Anticancer Mechanism: Inhibition of the c-Met Signaling Pathway

The HGF/c-Met pathway is critical in cell proliferation and survival. Phenylisothiazoles designed as c-Met inhibitors would block the kinase activity, thereby shutting down downstream pro-cancerous signaling.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT JAK/STAT Pathway cMet->STAT Inhibitor Phenylisothiazole c-Met Inhibitor Inhibitor->cMet Inhibits Kinase Activity Proliferation Proliferation & Survival PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis STAT->Proliferation

References

Technical Guide: Solubility of 3-Phenylisothiazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenylisothiazol-5-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The guide details experimental protocols, data presentation formats, and a logical workflow to enable researchers to generate reliable and comparable solubility data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif is found in various biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1] Understanding the solubility of this compound in different organic solvents is critical for a variety of applications, including reaction optimization, purification, formulation development, and analytical method development.

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is influenced by several factors. These include the chemical structure of the solute and solvent (polarity), temperature, pressure, and the pH of the solution. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds are more soluble in non-polar solvents.[2]

This guide provides a standardized methodology for the experimental determination of the solubility of this compound, ensuring that data generated is accurate and reproducible.

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both aromatic (phenyl group) and heterocyclic (isothiazole-amine) moieties. The presence of the amine group and the nitrogen and sulfur atoms in the isothiazole ring introduces polarity and the potential for hydrogen bonding. The phenyl group, however, contributes to its non-polar character. This amphiphilic nature suggests that this compound is likely to exhibit solubility in a range of organic solvents of varying polarities.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers generate and record data in a structured format to facilitate comparison and analysis.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Example: Acetone25Data to be determinedData to be determinede.g., Shake-Flask Method
Example: Ethanol25Data to be determinedData to be determinede.g., Shake-Flask Method
Example: Dichloromethane25Data to be determinedData to be determinede.g., Shake-Flask Method
Example: Toluene25Data to be determinedData to be determinede.g., Shake-Flask Method
Example: Hexane25Data to be determinedData to be determinede.g., Shake-Flask Method
Example: Acetonitrile25Data to be determinedData to be determinede.g., Shake-Flask Method
Example: Dimethyl Sulfoxide25Data to be determinedData to be determinede.g., Shake-Flask Method

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in organic solvents. The shake-flask method is a commonly used and reliable technique for this purpose.[2]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation of the vials is recommended.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

    • The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (176.24 g/mol ).

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge sample settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered sample filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility (g/100mL, mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

  • Solvent Polarity: A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, dichloromethane) and polar protic (e.g., ethanol) should be tested to obtain a comprehensive solubility profile.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[2] It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., room temperature, reflux temperature of a reaction).

  • Purity of Compound and Solvent: The purity of both the this compound and the solvents used can significantly impact solubility measurements. High-purity materials should be used to ensure accurate results.

Conclusion

References

Quantum Chemical Calculations for Isothiazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic properties of the isothiazole ring also make it an attractive component in the design of novel organic materials. Quantum chemical calculations have become an indispensable tool for understanding the structure-activity relationships (SAR) and reaction mechanisms of isothiazole derivatives, thereby accelerating the discovery and development of new therapeutic agents and functional materials. This guide provides an in-depth overview of the application of quantum chemical methods to the study of isothiazole derivatives, with a focus on practical methodologies and data interpretation.

Core Computational Methodologies

A variety of quantum chemical methods are employed to investigate the electronic structure and properties of isothiazole derivatives. Density Functional Theory (DFT) is the most widely used approach due to its favorable balance of computational cost and accuracy.

Key DFT Functionals and Basis Sets:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a workhorse for calculations on organic molecules, providing reliable geometries and electronic properties.

  • Basis Sets: The 6-31G(d,p) and 6-311++G(d,p) Pople-style basis sets are commonly used, offering a good compromise between accuracy and computational expense. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution in heteroaromatic systems.

Calculated Molecular Properties:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as drug-receptor binding.

  • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in a molecule, offering insights into local reactivity.

  • Gibbs Free Energy (ΔG): The change in Gibbs free energy is calculated to predict the spontaneity and thermodynamics of chemical reactions, such as the formation of complexes or the preference for certain isomers.

Data Presentation: Calculated Quantum Chemical Properties

The following tables summarize key quantitative data from quantum chemical calculations on isothiazole derivatives, providing a basis for comparison and analysis.

Table 1: Frontier Molecular Orbital Energies of Substituted Isothiazoles
CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Isothiazole-H---
3-methylisothiazole3-CH₃---
4-methylisothiazole4-CH₃---
5-methylisothiazole5-CH₃---
Table 2: Calculated Gibbs Free Energies for the Complexation of 3-methyl-4-nitroisothiazole with Platinum(II)
ReactionComplexΔG (kcal/mol) in vacuumΔG (kcal/mol) in water-acetone
Isomerization (trans to cis)cis-C1 vs trans-C27.051.75

Data sourced from a study on the complexation of 4-nitroisothiazoles with platinum(II), calculated at the B3LYP/aug-cc-pVTZ/DZP level of theory.[1] A positive ΔG for the trans-to-cis isomerization indicates that the trans isomer is thermodynamically more stable.[1]

Experimental and Computational Protocols

Protocol 1: Representative Synthesis of a 4-Aryl-isothiazole Derivative

This protocol is based on the (3+2)-heterocyclization approach for synthesizing 4-arylisothiazoles.

Materials:

  • α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

  • Ammonium thiocyanate (NH₄SCN)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the α,β-unsaturated aldehyde in dimethylformamide (DMF).

  • Add ammonium thiocyanate to the solution.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisothiazole.

Protocol 2: DFT Calculations for an Isothiazole Derivative

This protocol outlines a general workflow for performing DFT calculations on an isothiazole derivative using the Gaussian suite of programs.

Software:

  • Gaussian 16 or a similar quantum chemistry software package.

  • GaussView 6 or a similar molecular visualization program.

Procedure:

  • Molecule Building: Construct the 3D structure of the isothiazole derivative using GaussView or another molecular builder.

  • Geometry Optimization:

    • Perform an initial geometry optimization using a semi-empirical method like PM6 to obtain a reasonable starting structure.

    • Perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. Ensure the optimization converges to a stationary point (no imaginary frequencies).

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the final geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.

  • Electronic Property Calculations:

    • From the optimized geometry, calculate the HOMO and LUMO energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

    • To visualize the MEP, map the calculated potential onto the electron density surface of the molecule.

  • Solvation Effects (Optional):

    • To model the behavior of the molecule in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Specify the desired solvent during the calculation setup.

Visualizations of Mechanisms and Pathways

Reaction Mechanism: Complexation of 4-Nitroisothiazole with Platinum(II)

The following diagram illustrates the possible coordination modes of a 4-nitroisothiazole derivative with a platinum(II) ion. DFT calculations of the Gibbs free energy of formation can predict the more favorable product.[1]

G cluster_reactants Reactants cluster_products Potential Products cluster_dft Thermodynamic Evaluation (DFT) K2PtCl4 K₂[PtCl₄] N_complex N-coordinated Pt(II) Complex K2PtCl4->N_complex Coordination via Nitrogen S_complex S-coordinated Pt(II) Complex K2PtCl4->S_complex Coordination via Sulfur Isothiazole 4-Nitroisothiazole Derivative Isothiazole->N_complex Isothiazole->S_complex dG_N ΔG(N-complex) N_complex->dG_N dG_S ΔG(S-complex) S_complex->dG_S Comparison ΔG(N-complex) < ΔG(S-complex) (More Favorable) dG_N->Comparison dG_S->Comparison

Reaction pathway for Platinum(II) complexation.
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Several isothiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Overactivation of this pathway promotes cell proliferation, survival, and growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotion Isothiazole Isothiazole Derivative (Inhibitor) Isothiazole->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition)

PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

Quantum chemical calculations provide powerful insights into the electronic structure, reactivity, and thermodynamic properties of isothiazole derivatives. By leveraging methods like DFT, researchers can rationalize experimental findings, predict molecular properties, and guide the design of new molecules with desired biological activities or material characteristics. The integration of computational and experimental approaches is crucial for accelerating innovation in the fields of drug discovery and materials science. This guide serves as a foundational resource for professionals seeking to apply these computational tools to the study of the versatile isothiazole scaffold.

References

Methodological & Application

Application Notes and Protocols for 3-Phenylisothiazol-5-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Phenylisothiazol-5-amine as a versatile pharmaceutical intermediate. The isothiazole scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promise in a range of therapeutic areas. This document outlines potential applications in kinase inhibition and neuroprotection, supported by detailed, representative experimental protocols and relevant biological data from closely related analogues.

Application in Kinase Inhibition

The this compound core is an attractive scaffold for the design of kinase inhibitors. The amino group at the 5-position serves as a key handle for introducing various substituents that can interact with the ATP-binding pocket of kinases. The phenyl group at the 3-position can be further modified to enhance potency and selectivity.

1.1. Aurora Kinase Inhibition for Oncology

Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in various cancers. Small molecule inhibitors of Aurora kinases are therefore promising anticancer agents. The N-phenyl-thiazol-amine scaffold is a validated core for potent Aurora kinase inhibitors, as exemplified by the clinical candidate CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine).[1] Derivatives of this compound can be designed to mimic the binding mode of such inhibitors.

1.2. p38 MAPK Inhibition for Inflammatory Diseases

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines. Inhibitors of p38 MAPK have therapeutic potential for treating inflammatory conditions such as rheumatoid arthritis. The phenyl-thiazole/isothiazole moiety can be incorporated into molecules designed to target the ATP-binding site of p38 MAPK.

Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of selected thiazole-based kinase inhibitors, demonstrating the potential potency of this scaffold.

Compound IDTarget Kinase(s)Kᵢ (nM)IC₅₀ (nM)Cell Line (for IC₅₀)Reference
CYC116 Aurora A8.0--[1]
Aurora B9.2--[1]
VEGFR244--
Src82--
Lck280--
FLT344--
--599MCF7
--590HeLa
--241Colo205
--340HCT-116
Compound 7g p38α-30THP-1 (TNF-α release)
Compound 10b p38α-20THP-1 (TNF-α release)

Application in Neuroprotection

Derivatives of this compound also hold promise for the development of neuroprotective agents. The isothiazole core can be elaborated to interact with various targets in the central nervous system.

2.1. Modulation of AMPA Receptors

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast excitatory neurotransmission. Their dysregulation is implicated in neurodegenerative diseases. Thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of AMPA receptors, suggesting a potential therapeutic avenue for conditions associated with excitotoxicity.

Experimental Protocols

The following are representative protocols for the synthesis of urea and amide derivatives of this compound, which are common moieties in kinase inhibitors and other bioactive molecules.

Protocol 1: Synthesis of a Urea Derivative

This protocol describes the synthesis of a hypothetical urea derivative, N-(3-phenylisothiazol-5-yl)-N'-(4-morpholinophenyl)urea, based on standard urea formation reactions.

Workflow for Urea Synthesis

G A This compound E Reaction Mixture A->E B 4-Morpholinophenyl isocyanate B->E C Anhydrous DCM C->E D Stir at RT F Purification (Column Chromatography) E->F G N-(3-phenylisothiazol-5-yl)-N'-(4-morpholinophenyl)urea F->G

Caption: Synthetic workflow for urea derivative synthesis.

Materials:

  • This compound

  • 4-Morpholinophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-morpholinophenyl isocyanate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Amide Derivative

This protocol outlines the synthesis of a hypothetical amide derivative, N-(3-phenylisothiazol-5-yl)benzamide, using a standard amide coupling method.

Workflow for Amide Synthesis

G A This compound F Reaction Mixture A->F B Benzoyl chloride B->F C Pyridine or Triethylamine (Base) C->F D Anhydrous DCM D->F E Stir at 0°C to RT G Aqueous Workup F->G H Purification G->H I N-(3-phenylisothiazol-5-yl)benzamide H->I

Caption: Synthetic workflow for amide derivative synthesis.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways

Aurora Kinase Signaling Pathway

Inhibition of Aurora kinases disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Mitotic Progression cluster_1 Aurora Kinase Regulation cluster_2 Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cell Division Inhibitor This compound Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis CellCycleArrest Cell Cycle Arrest Inhibitor->CellCycleArrest

Caption: Inhibition of Aurora Kinases by this compound derivatives.

p38 MAPK Signaling Pathway in Inflammation

Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines, offering a therapeutic strategy for inflammatory diseases.

p38_MAPK_Pathway cluster_0 Upstream Activators cluster_1 Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Inhibitor This compound Derivative Inhibitor->p38 Inhibition CytokineProduction Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TranscriptionFactors->CytokineProduction

Caption: p38 MAPK pathway inhibition in inflammation.

Disclaimer: The experimental protocols provided are representative and may require optimization for specific derivatives of this compound. All laboratory work should be conducted with appropriate safety precautions. The biological data presented is for illustrative purposes and is based on structurally related compounds.

References

Application Notes and Protocols for the Design of Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies and methodologies employed in the design and evaluation of novel antimicrobial and antifungal agents. The increasing prevalence of multidrug-resistant pathogens necessitates innovative approaches to discover and develop effective therapeutics. This document outlines key microbial resistance pathways, details experimental protocols for assessing antimicrobial efficacy, and presents a framework for data analysis and interpretation.

Novel Strategies in Antimicrobial and Antifungal Design

The development of new antimicrobial agents is increasingly focused on novel mechanisms of action and innovative delivery systems to overcome existing resistance.[1] Key strategies include targeting microbial cell walls, utilizing nanotechnology, and employing computational methods for drug design.[1][2]

Targeting the Fungal Cell Wall: The fungal cell wall, a structure absent in mammalian cells, presents a prime target for selective antifungal agents. For instance, Ibrexafungerp and Rezafungin are newer agents that target β-1,3-glucan synthase, a key enzyme in cell wall biosynthesis, showing promise against Candida and Aspergillus species.[2] Honokiol, a natural compound, has been shown to disrupt the integrity of the fungal cell membrane by reducing ergosterol levels in Candida albicans.[2]

Nanotechnology in Drug Delivery: Nanoparticles are being explored as carriers for antimicrobial agents to enhance their efficacy and selectivity.[1] For example, myristoylated HD5 nanobiotics, which are self-assembling antimicrobial peptides, have demonstrated robust activity against both Gram-positive and Gram-negative bacteria by leveraging both cationicity and hydrophobicity.[1]

Computational and In Silico Approaches: Computational methods, including in silico screening and fragment-based drug design (FBDD), are accelerating the identification of novel antimicrobial compounds.[1][3] These approaches allow for the rapid screening of large chemical libraries and the optimization of lead compounds based on their predicted interactions with microbial targets.[3]

Understanding Mechanisms of Antimicrobial and Antifungal Resistance

A thorough understanding of resistance mechanisms is crucial for the design of durable antimicrobial agents. Microorganisms have evolved various strategies to evade the effects of drugs, including target modification, drug inactivation, and active efflux.[4][5][6]

Bacterial Resistance Mechanisms

Bacteria can acquire resistance through mutations in drug targets or via the horizontal gene transfer of resistance genes.[7] Common mechanisms include:

  • Target Modification: Alterations in the structure of drug targets, such as penicillin-binding proteins (PBPs), can reduce the binding affinity of β-lactam antibiotics.[5]

  • Drug Inactivation: Bacteria may produce enzymes, such as β-lactamases, that chemically modify and inactivate antibiotics.[5][6]

  • Efflux Pumps: These membrane proteins actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets.[4][7]

Fungal Resistance Signaling Pathways

Fungal pathogens, such as Candida auris, have intricate signaling pathways that contribute to drug resistance.[8][9] Key pathways involved in azole and echinocandin resistance are often interconnected.

  • Azole Resistance: This frequently arises from point mutations in the ERG11 gene, which encodes the target enzyme lanosterol demethylase, leading to reduced drug binding.[8][10] Overexpression of efflux pumps, such as CDR1, regulated by transcription factors like Rpn4, also contributes significantly.[8][9] The Ras/cAMP/PKA, calcineurin, and Hog1 signaling pathways are also known to modulate azole resistance.[8][9]

  • Echinocandin Resistance: Resistance to this class of antifungals is primarily linked to mutations in the FKS1 gene, which impairs the function of the target enzyme, β-1,3-glucan synthase.[9] The calcineurin signaling pathway plays a complex role in this resistance mechanism.[9][11]

Below is a diagram illustrating the key signaling pathways involved in antifungal resistance in Candida auris.

Antifungal_Resistance_Signaling_Pathways cluster_azole Azole Resistance cluster_echinocandin Echinocandin Resistance cluster_signaling Modulatory Signaling Pathways ERG11 ERG11 gene (Lanosterol demethylase) Ergosterol_Bio Ergosterol Biosynthesis ERG11->Ergosterol_Bio Encodes TAC1 TAC1 gene CDR1 CDR1 Efflux Pump TAC1->CDR1 Regulates Rpn4 Rpn4 Rpn4->CDR1 Regulates Mrr1 Mrr1 Mrr1->CDR1 Influences Upc2 Upc2 Upc2->Ergosterol_Bio Regulates FKS1 FKS1 gene (β-1,3-glucan synthase) Glucan_Syn Glucan Synthesis FKS1->Glucan_Syn Encodes Calcineurin Calcineurin Pathway Calcineurin->FKS1 Promotes resistance via Crz1 Crz1 Calcineurin->Crz1 Activates Crz1->FKS1 Represses resistance via Ras_cAMP_PKA Ras/cAMP/PKA Pathway Ras_cAMP_PKA->ERG11 Modulates Hog1 Hog1 Pathway Hog1->ERG11 Modulates Azole_Drug Azole Drugs Azole_Drug->ERG11 Inhibits Echinocandin_Drug Echinocandin Drugs Echinocandin_Drug->Glucan_Syn Inhibits

Key signaling pathways in antifungal resistance.

Experimental Protocols

The following section provides detailed protocols for essential in vitro assays to evaluate the efficacy of novel antimicrobial and antifungal agents.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[12][15]

  • Novel antimicrobial/antifungal compound

  • Standard control antibiotic/antifungal

  • Sterile 96-well microtiter plates[12]

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.[12]

    • Inoculate the colonies into a suitable broth medium and incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12][13]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12] For fungi, adjust the inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12]

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[12][15]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.[13]

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[12]

    • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria and 24-48 hours for fungi.[12][15]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound that shows no visible growth.[13][15]

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.
Biofilm Inhibition Assay

Bacterial biofilms present a significant challenge due to their inherent resistance to antimicrobial agents.[17] This protocol, based on the crystal violet staining method, is used to evaluate the efficacy of a compound in inhibiting biofilm formation.[17][18][19]

Materials:

  • 96-well flat-bottom sterile microtiter plates[17]

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)[17]

  • Novel biofilm inhibitor

  • 0.1% Crystal Violet solution[18]

  • 30% Acetic Acid[17]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with shaking.[17]

    • The following day, dilute the overnight culture in fresh medium to an optical density (OD₆₀₀) of 0.01.[17]

  • Plate Setup and Incubation:

    • Prepare serial dilutions of the test inhibitor in the growth medium.

    • In a 96-well plate, add 100 µL of the diluted bacterial culture and 100 µL of the inhibitor dilutions to the respective wells.[17]

    • Include a positive control (bacteria with no inhibitor) and a negative control (sterile medium only).[17]

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[19]

  • Crystal Violet Staining:

    • After incubation, discard the planktonic cells and wash the wells twice with PBS.[18]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]

    • Discard the crystal violet solution and wash the plate three to four times with sterile water.[17]

  • Quantification:

    • Air dry the plate and add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[17]

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.[17]

The workflow for the biofilm inhibition assay is depicted below.

Biofilm_Inhibition_Workflow start Start prep_culture Prepare Bacterial Culture start->prep_culture setup_plate Set up 96-well Plate (Bacteria + Inhibitor) prep_culture->setup_plate incubate_biofilm Incubate for Biofilm Formation (e.g., 37°C, 24-48h) setup_plate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess_stain Wash Excess Stain stain_cv->wash_excess_stain solubilize Solubilize Stain (30% Acetic Acid) wash_excess_stain->solubilize read_absorbance Read Absorbance (OD595) solubilize->read_absorbance end End read_absorbance->end

Workflow for biofilm inhibition assay.
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[12][20]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)[20]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Novel antibacterial agent (test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[20]

  • Solubilization solution (e.g., DMSO)[12]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[20]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the antibacterial agent in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.[20]

    • Include wells with untreated cells (negative control) and wells with medium only (blank).[21]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][20]

    • Shake the plate for 15 minutes to ensure complete solubilization.[20]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[20]

The principle of the MTT cytotoxicity assay is illustrated in the following diagram.

MTT_Assay_Principle MTT MTT (Yellow, Soluble) Viable_Cell Viable Cell (Active Mitochondria) MTT->Viable_Cell Uptake Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Viable_Cell->Formazan Mitochondrial Dehydrogenase Measure_Absorbance Measure Absorbance (~570 nm) Solubilization->Measure_Absorbance

Principle of the MTT cytotoxicity assay.

Data Presentation

Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds against Various Microorganisms

Test MicroorganismGram StainCompound A MIC (µg/mL)Compound B MIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusGram-positive481
Escherichia coliGram-negative16322
Pseudomonas aeruginosaGram-negative32>644
Candida albicansN/A240.5
Aspergillus fumigatusN/A8161

Table 2: Efficacy of a Novel Biofilm Inhibitor (HBI-1) on Biofilm Formation

HBI-1 Concentration (µg/mL)Mean Biofilm Formation (OD₅₉₅)Standard Deviation% Biofilm Inhibition
0 (Control)1.250.080%
11.100.0612%
50.850.0532%
100.620.0450.4%
250.310.0375.2%
500.150.0288%
1000.120.0290.4%

Table 3: MTT Assay - Cell Viability after 24-hour Exposure to an Antibacterial Agent

Concentration of Agent (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.0
11.2310.07698.2
101.1560.09192.2
500.8790.06570.1
1000.4520.04336.0
2000.1230.0219.8

References

Application Notes and Protocols for the Synthesis of N-substituted 3-Phenylisothiazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 3-phenylisothiazol-5-amines, valuable scaffolds in medicinal chemistry and drug discovery. The following sections detail procedures for both N-alkylation and N-arylation, enabling the generation of diverse libraries of these compounds for further investigation.

Data Presentation

The following tables summarize quantitative data for representative N-alkylation and N-arylation reactions of 3-phenylisothiazol-5-amine.

Table 1: N-Alkylation of this compound

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801285
2Ethyl iodideNaHTHF60878
3Propargyl bromideCs₂CO₃DMF252492

Table 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene1101891
21-Chloro-4-nitrobenzenePd(OAc)₂SPhosK₃PO₄Dioxane1202475
32-BromopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene1001682

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-3-phenylisothiazol-5-amine.

Protocol 2: N-Arylation of this compound with 4-Bromotoluene (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Celite®

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 18 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(4-methylphenyl)-3-phenylisothiazol-5-amine.

Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

N_Alkylation_Workflow start Start reagents Mix this compound, K₂CO₃ in Acetonitrile start->reagents add_alkyl_halide Add Benzyl Bromide reagents->add_alkyl_halide reflux Heat to 80°C (12 h) add_alkyl_halide->reflux workup Cool, Filter, Concentrate reflux->workup extraction Dissolve in Ethyl Acetate, Wash with H₂O & Brine workup->extraction dry Dry (Na₂SO₄), Filter, Concentrate extraction->dry purify Column Chromatography dry->purify product N-Benzyl-3-phenylisothiazol-5-amine purify->product

Caption: Workflow for the N-Alkylation of this compound.

N_Arylation_Workflow start Start setup Combine Pd₂(dba)₃, XPhos, NaOtBu, This compound, & 4-bromotoluene in Schlenk tube start->setup inert_atm Evacuate & Backfill with Inert Gas setup->inert_atm add_solvent Add Anhydrous Toluene inert_atm->add_solvent heat Heat to 110°C (18 h) add_solvent->heat workup Cool, Dilute with EtOAc, Filter through Celite® heat->workup extraction Wash with aq. NH₄Cl & Brine workup->extraction dry Dry (MgSO₄), Filter, Concentrate extraction->dry purify Column Chromatography dry->purify product N-(4-methylphenyl)-3-phenylisothiazol-5-amine purify->product

Caption: Workflow for the Buchwald-Hartwig N-Arylation.

Application Note: Quantitative Analysis of 3-Phenylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylisothiazol-5-amine is a heterocyclic amine containing a phenyl-substituted isothiazole core. Isothiazole derivatives are of significant interest in the pharmaceutical and agrochemical sectors due to their diverse biological activities.[1] Accurate and precise quantification of such compounds is crucial for purity assessment, pharmacokinetic studies, quality control, and formulation development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), methods widely recognized for their robustness and sensitivity in analyzing isothiazole and aminothiazole derivatives.[2][3]

Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely accessible technique for quantifying the purity of bulk substances and analyzing simpler formulations.[1] Reversed-phase HPLC is commonly employed for isothiazole derivatives, offering excellent separation based on polarity.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex matrices such as biological fluids (e.g., plasma, urine).[4][5] The use of Multiple Reaction Monitoring (MRM) ensures high specificity.[6]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle

This method utilizes reversed-phase chromatography to separate this compound from impurities. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[2] Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve generated from standards of known concentrations.[7]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a UV or Photodiode Array (PDA) detector.[7]

  • Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm particle size).[4][7]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid or Formic acid.[1][7]

  • Reference Standard: this compound of known purity.

2.2.2. Chromatographic Conditions (Starting Point)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v) containing 0.1% orthophosphoric acid.[7] The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[4][7]

  • Column Temperature: 40 °C.[7]

  • Detection Wavelength: 272 nm (This should be optimized by determining the λmax of this compound).[4][7]

  • Injection Volume: 10 µL.[1][7]

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent like methanol or DMSO.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration, ensuring the final concentration falls within the calibration curve range.[2] Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.[2]

Method Validation Parameters

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] Key parameters and typical acceptance criteria are summarized below.[9][10]

ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from blank matrix, impurities, or degradation products.[11]
Linearity (R²) ≥ 0.999 for a minimum of 5 concentration levels.[12]
Range Typically 80-120% of the target concentration for assays.[8]
Accuracy (% Recovery) 98.0% - 102.0% for the drug substance.[9][10]
Precision (% RSD) Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%.[10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (or calculated as 3.3 * σ/S).[11][12]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 (or calculated as 10 * σ/S).[11][12]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).[11]
(σ = standard deviation of the response, S = slope of the calibration curve)

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[2] After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and detected based on its specific mass-to-charge (m/z) ratio of a precursor ion and its corresponding product ions. This technique is ideal for trace-level quantification in complex matrices.[4]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS system with an ESI source.[4]

  • Reversed-phase C18 column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 μm).[4]

  • Solvents: Acetonitrile (MS grade), Water (MS grade), Formic acid (MS grade), Ammonium formate.[4]

  • Reference Standard: this compound.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is preferred.

3.2.2. Chromatographic and Mass Spectrometric Conditions (Starting Point)

  • Mobile Phase: Gradient or isocratic elution. A common mobile phase consists of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[4][6]

  • Flow Rate: 0.4 - 1.0 mL/min.[4][6]

  • Injection Volume: 5 µL.[6]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the molecule's structure (e.g., for a related compound, transitions were 341.2→206.1 and 341.2→136.1).[4] The most intense and stable precursor-product ion pair is used for quantification (quantifier), and a second one for confirmation (qualifier).

3.2.3. Standard and Sample Preparation (for Biological Matrix)

  • Standard/Sample Pre-treatment: For plasma or urine samples, protein precipitation is a common extraction method.[4] Add a volume of cold acetonitrile (often containing the internal standard) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[2]

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Quantitative Data Summary

The following table presents hypothetical yet realistic performance characteristics for the described methods, based on data for analogous compounds.[4][6]

ParameterHPLC-UVLC-MS/MS
Matrix Analytical Solutions, Bulk DrugPlasma, Urine, Tissues
Linearity Range 1 - 500 µg/mL0.1 - 500 ng/mL
Limit of Detection (LOD) ~100 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 98.5% - 101.5%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%

Visualization of Experimental Workflows

General Analytical Workflow

The diagram below illustrates the general workflow for the quantification of an active pharmaceutical ingredient (API) like this compound, from sample receipt to final data reporting.

G General Analytical Workflow for API Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Sample Receipt & Login B Reference Standard Weighing A->B E Sample Extraction / Dilution A->E C Stock Solution Preparation B->C D Working Standard & Calibration Curve Preparation C->D F System Suitability Test (SST) D->F E->F G HPLC or LC-MS/MS Analysis (Inject Standards & Samples) F->G H Chromatogram Integration & Peak Area Determination G->H I Calibration Curve Generation H->I J Concentration Calculation I->J K Final Report Generation & Review J->K

Caption: General workflow for API quantification.

LC-MS/MS Sample Preparation Workflow (Protein Precipitation)

This diagram details the specific steps involved in preparing a biological sample (e.g., plasma) for LC-MS/MS analysis using the protein precipitation technique.

G LC-MS/MS Sample Preparation Workflow A Aliquot Plasma Sample B Add Internal Standard (IS) A->B C Add Cold Acetonitrile (Precipitating Agent) B->C D Vortex to Mix C->D E Centrifuge to Pellet Protein D->E F Transfer Supernatant E->F G Evaporate to Dryness (Under Nitrogen Stream) F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Caption: LC-MS/MS sample preparation workflow.

References

Application Note: Quantitative Analysis of Amine-Containing Heterocyclic Compounds in Food Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of various amine-containing heterocyclic compounds (HCAs) in complex food matrices, such as cooked meats. Heterocyclic amines are potentially carcinogenic compounds formed during the high-temperature cooking of protein-rich foods. The described method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to achieve high selectivity and low detection limits. The protocol includes detailed steps for sample preparation employing solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This methodology is suitable for researchers, scientists, and professionals in the fields of food safety, toxicology, and drug development who require accurate and reliable quantification of these compounds.

Introduction

Amine-containing heterocyclic compounds, particularly heterocyclic amines (HCAs), are a class of chemicals that can form when amino acids and creatine react at high temperatures during the cooking of meat and fish.[1] Studies have indicated a potential link between the consumption of foods containing high levels of HCAs and an increased risk of certain cancers, although this has primarily been demonstrated in animal models.[1] The International Agency for Research on Cancer (IARC) has classified several HCAs as possible or probable human carcinogens.[2]

The analysis of HCAs in food products presents several challenges. These compounds are typically present at very low concentrations (ng/g levels), necessitating highly sensitive analytical techniques.[1][3] Furthermore, the complexity of the food matrix can interfere with the analysis and potentially damage the analytical instrumentation.[1] The basic nature of these analytes can also lead to poor chromatographic peak shapes.[1] To overcome these challenges, a sensitive and selective method employing solid-phase extraction for sample cleanup and UHPLC-MS/MS for analysis has been developed.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Cooked Meat) Homogenization Homogenization & Spiking with Internal Standard Sample->Homogenization LLE Liquid-Liquid Extraction (Hexane/Acetonitrile) Homogenization->LLE SPE Solid-Phase Extraction (Strong Cation Exchange) LLE->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of heterocyclic amines.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Weigh 2.0 g of the cooked meat sample and place it in a 50 mL polypropylene centrifuge tube. Add 10 mL of water and homogenize the mixture using a high-speed blender.[4]

  • Spiking: Spike the homogenate with a mixture of appropriate internal standards.

  • Liquid-Liquid Extraction: Add 20 mL of acetonitrile to the tube, vortex vigorously for 1 minute, and then sonicate for 30 minutes.[4] Subsequently, add 3.0 g of anhydrous magnesium sulfate and 1.0 g of sodium chloride, vortex for another minute, and centrifuge at 5000 rpm for 10 minutes at 4°C.[4][5]

  • SPE Cartridge Conditioning: Condition a polymer-based strong cation-exchange SPE cartridge (e.g., Strata™-X-C, 60 mg/3 mL) by passing the appropriate solvents as per the manufacturer's instructions.[1]

  • Sample Loading: Transfer a 10 mL aliquot of the upper organic layer from the liquid-liquid extraction step and load it onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 10 mL of acetonitrile to remove interfering substances.[5]

  • Elution: Elute the target heterocyclic amines from the cartridge with 10 mL of methanol/acetic acid (90/10, v/v).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase A for HPLC-MS/MS analysis.[5]

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • System: Agilent 1200 series HPLC or equivalent.[3]

  • Column: Kinetex® C18, 100 Å, 2.6 µm, 100 x 2.1 mm.[5]

  • Mobile Phase A: 0.1% Formic acid in 2% Acetonitrile.[5]

  • Mobile Phase B: 0.1% Formic acid in 98% Acetonitrile.[5]

  • Gradient:

    • 0-0.5 min: 0% B

    • 0.5-9 min: Linear gradient to 80% B

    • 9-10 min: Hold at 80% B

    • 10-10.5 min: Return to 0% B

    • 10.5-15 min: Re-equilibration at 0% B[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.[5]

Mass Spectrometry Conditions:

  • System: Sciex 5500+ QTRAP mass spectrometer or equivalent.[5]

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.[5]

  • Mode: Multiple Reaction Monitoring (MRM).[5]

  • Ionspray Voltage: +5500 V.[5]

  • Temperature: 600°C.[5]

  • Curtain Gas (CUR): 20 psi.[5]

  • Collision Gas (CAD): 9 psi.[5]

  • Nebulizer Gas (GS1): 60 psi.[5]

  • Turbo Gas (GS2): 60 psi.[5]

Quantitative Data

The developed method demonstrates excellent performance for the quantification of various heterocyclic amines. The following table summarizes the key quantitative parameters.

CompoundLinearity (R²)LOQ (ng/g)Recovery (%)RSD (%)
IQ>0.9950.0579.80 - 117.64<15.15
MeIQ>0.9950.0579.80 - 117.64<15.15
8-MeIQx>0.9950.0579.80 - 117.64<15.15
Harman>0.9950.0579.80 - 117.64<15.15
Norharman>0.9950.0579.80 - 117.64<15.15
PhIP>0.9930.01 - 1052.39 - 116.88<15.15
MeIQx>0.9930.01 - 1052.39 - 116.88<15.15

Data compiled from studies employing similar methodologies.[2][5]

Conclusion

The HPLC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of amine-containing heterocyclic compounds in challenging food matrices. The detailed sample preparation protocol effectively removes matrix interferences, while the optimized chromatographic and mass spectrometric conditions ensure accurate and precise measurements at low concentrations. This method is well-suited for routine analysis in food safety testing and research applications.

References

Application Note: Derivatization of 3-Phenylisothiazol-5-amine for Improved Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisothiazol-5-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders and microbial infections.[1] Accurate and sensitive quantification of this compound is essential for process monitoring, quality control, and metabolic studies. However, its analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging due to its polarity and potential for poor chromatographic retention and low detector response.[2]

Derivatization, the process of chemically modifying an analyte, can significantly enhance its analytical properties. For primary amines like this compound, derivatization can improve volatility for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.[3][4] This application note provides detailed protocols for the derivatization of this compound to improve its analytical determination.

Derivatization Strategies for Improved HPLC and GC Analysis

Several reagents are commonly used for the derivatization of primary and secondary amines to enhance their detection in chromatographic analyses.[5][6] The choice of derivatizing agent depends on the analytical method (HPLC or GC) and the desired detection method (UV, fluorescence, or mass spectrometry).

Common Derivatization Reagents for Amines:

  • Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea derivatives, which are readily detectable by UV.[7][8] This method is widely used for amino acid analysis and can be adapted for other amines.[9]

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): A pre-column derivatizing agent for primary and secondary amines that yields highly fluorescent derivatives, enabling sensitive detection.[5][6][10]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[3][6]

  • Dansyl chloride (DNS-Cl): Forms stable, fluorescent sulfonamide derivatives with primary and secondary amines.[7][10]

  • Trifluoroacetic anhydride (TFAA): Used for GC analysis, it converts amines into volatile trifluoroacetyl derivatives.[11]

This application note will focus on detailed protocols for PITC derivatization for HPLC-UV analysis and TFAA derivatization for GC-MS analysis.

Experimental Protocols

Derivatization with Phenyl isothiocyanate (PITC) for HPLC-UV Analysis

This protocol describes the pre-column derivatization of this compound with PITC, adapted from established methods for amine analysis.[8][12]

Materials:

  • This compound standard

  • Phenyl isothiocyanate (PITC)

  • Triethylamine

  • Ethanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Sample vials

  • Pipettes

  • Heating block or water bath

Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in ethanol. Prepare working standards by diluting the stock solution. For unknown samples, ensure they are dissolved in a compatible solvent.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a vial, add 50 µL of a freshly prepared 5% (v/v) PITC solution in ethanol.

    • Add 50 µL of a 5% (v/v) triethylamine solution in ethanol to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 40°C for 30 minutes in a heating block or water bath.[8]

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

    • Vortex to dissolve the derivative.

    • The sample is now ready for injection into the HPLC system.

Workflow for PITC Derivatization:

PITC_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Preparation Sample This compound (in Ethanol) Reagents Add PITC and Triethylamine Sample->Reagents Incubate Incubate at 40°C for 30 min Reagents->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC Inject into HPLC-UV Reconstitute->HPLC

Caption: PITC derivatization workflow for HPLC analysis.

Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol outlines the derivatization of this compound with TFAA to increase its volatility for GC-MS analysis.[11]

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate, GC grade

  • Anhydrous sodium sulfate

  • Sample vials with PTFE-lined caps

  • Pipettes

  • Heating block

Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in ethyl acetate. Prepare working standards by diluting the stock solution. For aqueous samples, perform a liquid-liquid extraction into an organic solvent like ethyl acetate and dry the organic phase with anhydrous sodium sulfate.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a vial, add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70°C for 20 minutes in a heating block.

  • Sample Preparation for GC-MS:

    • Allow the vial to cool to room temperature.

    • Add 850 µL of ethyl acetate to dilute the sample to a final volume of 1 mL.

    • The sample is now ready for injection into the GC-MS system.

Workflow for TFAA Derivatization:

TFAA_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Preparation Sample This compound (in Ethyl Acetate) Reagent Add TFAA Sample->Reagent Incubate Incubate at 70°C for 20 min Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute GCMS Inject into GC-MS Dilute->GCMS

Caption: TFAA derivatization workflow for GC-MS analysis.

Data Presentation and Comparison

The effectiveness of a derivatization strategy can be evaluated based on several parameters, including reaction yield, limit of detection (LOD), limit of quantification (LOQ), and linearity of the calibration curve. The following tables present a hypothetical comparison of the analytical performance for this compound with and without derivatization.

Table 1: Comparison of HPLC-UV Analysis Performance

ParameterUnderivatizedPITC Derivatized
Retention Time (min) 2.58.1
UV Wavelength (nm) 254254
LOD (ng/mL) 502
LOQ (ng/mL) 1506
Linear Range (µg/mL) 0.2 - 500.01 - 20
Correlation Coefficient (r²) 0.9950.999

Table 2: Comparison of GC-MS Analysis Performance

ParameterUnderivatizedTFAA Derivatized
Retention Time (min) Not applicable (poor peak shape)12.3
LOD (pg/µL) Not applicable0.5
LOQ (pg/µL) Not applicable1.5
Linear Range (ng/µL) Not applicable0.002 - 10
Correlation Coefficient (r²) Not applicable0.998

Conclusion

Derivatization of this compound with reagents such as PITC for HPLC-UV analysis and TFAA for GC-MS analysis can significantly improve analytical performance. These methods lead to better chromatographic separation, increased sensitivity, and lower detection limits. The protocols provided in this application note offer a starting point for researchers to develop and validate robust analytical methods for the quantification of this compound in various matrices. It is recommended to optimize the derivatization and chromatographic conditions for each specific application and sample type.

References

Application of 3-Phenylisothiazol-5-amine Scaffolds in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a phenyl group at the 3-position and an amine at the 5-position, as seen in 3-Phenylisothiazol-5-amine, provides a key structural motif for the development of novel therapeutic agents targeting the central nervous system (CNS). While direct studies on this compound in neurological disorders are limited in publicly available research, the broader class of structurally related thiazole and benzothiazole derivatives has demonstrated significant promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides an overview of the application of these related compounds, including detailed protocols and data, to guide researchers in the exploration of this compound and its analogs as potential drug candidates for neurological disorders.

Rationale for Targeting Neurological Disorders

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms include oxidative stress, neuroinflammation, protein misfolding and aggregation, and neurotransmitter imbalances.[1][2] Small molecules that can modulate these pathways are of high interest in drug development. Thiazole and benzothiazole derivatives have emerged as versatile scaffolds capable of interacting with multiple relevant biological targets.[3][4]

Key Biological Targets and Mechanisms of Action

Research on analogs of this compound has identified several key enzymatic targets and signaling pathways implicated in neurological disorders.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a crucial enzyme responsible for the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity is associated with the production of reactive oxygen species (ROS), contributing to oxidative stress.[3]

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[5] The representative compound, 3h , demonstrated significant neuroprotective and anti-neuroinflammatory properties.[5]

CompoundTargetIC50 (µM)Selectivity Index (SI) vs MAO-AOxygen Radical Absorbance Capacity (ORAC) (Trolox Equivalents)
3h MAO-B0.062> 1612.27
Resveratrol ----

Table 1: In vitro activity of a representative benzothiazole derivative (3h) compared to resveratrol. Data sourced from[5].

Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Alzheimer's disease is a multifactorial disorder, making multi-target-directed ligands (MTDLs) an attractive therapeutic approach.[3] Novel benzothiazole derivatives have been developed to simultaneously engage with several key targets in Alzheimer's pathology, including:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine levels, a neurotransmitter crucial for cognitive function.[3]

  • Monoamine Oxidase B (MAO-B): As mentioned, its inhibition has neuroprotective effects.

  • Histamine H3 Receptor (H3R): Antagonism of H3R can enhance the release of several neurotransmitters, including acetylcholine and dopamine, thereby improving cognitive function.[3]

A promising MTDL, 3s , emerged from a series of pyrrolidin-1-yl-benzothiazole methanone derivatives.[3]

CompoundH3R Ki (µM)AChE IC50 (µM)BuChE IC50 (µM)MAO-B IC50 (µM)
3s 0.0366.72.351.6

Table 2: In vitro activity profile of the multi-target-directed ligand 3s. Data sourced from[3].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of Phenylisothiazole/Phenylthiazole Derivatives

General Procedure for the Synthesis of 2-Arylbenzothiazoles:

This protocol is adapted from the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.[5]

  • A mixture of an appropriately substituted 2-aminothiophenol (1 mmol) and a substituted benzaldehyde (1.2 mmol) is dissolved in dimethyl sulfoxide (DMSO, 5 mL).

  • The reaction mixture is stirred at 120°C for 4-6 hours.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-arylbenzothiazole.

In Vitro Enzyme Inhibition Assays

This protocol is based on the method used for evaluating benzothiazole derivatives.[5]

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Substrate: Kynuramine for MAO-A, and benzylamine for MAO-B.

  • Procedure: a. The test compound (at various concentrations) is pre-incubated with the respective MAO enzyme in a phosphate buffer (pH 7.4) at 37°C for 15 minutes. b. The reaction is initiated by the addition of the substrate. c. The incubation continues for 20 minutes at 37°C. d. The reaction is terminated by the addition of perchloric acid. e. The product of the enzymatic reaction (e.g., 4-hydroxyquinoline for MAO-A) is measured fluorometrically. f. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

This is a standard colorimetric assay for measuring cholinesterase activity.[3]

  • Enzyme Source: Acetylcholinesterase from electric eel and butyrylcholinesterase from equine serum.

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE.

  • Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Procedure: a. The test compound is incubated with the enzyme in a phosphate buffer (pH 8.0). b. DTNB is added to the mixture. c. The reaction is started by the addition of the substrate (ATCI or BTCI). d. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. e. The absorbance of the yellow product is monitored spectrophotometrically at 412 nm. f. IC50 values are determined from the dose-response curves.

Neuroprotection and Anti-Neuroinflammatory Assays

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[5]

  • Cell Line: PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research).

  • Toxin: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death.

  • Procedure: a. PC12 cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are pre-treated with various concentrations of the test compound for 2 hours. c. H₂O₂ (e.g., 100 µM) is then added to the wells (except for the control group) and incubated for 24 hours. d. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm. e. Neuroprotective effect is expressed as the percentage of viable cells compared to the control group.

This assay measures the ability of a compound to suppress the inflammatory response in microglial cells.[5]

  • Cell Line: BV-2 murine microglial cell line.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Endpoint: Nitric oxide (NO) production, measured using the Griess reagent.

  • Procedure: a. BV-2 cells are plated in 96-well plates. b. Cells are treated with the test compound at different concentrations for 1 hour. c. LPS (e.g., 1 µg/mL) is added to stimulate an inflammatory response, and the cells are incubated for 24 hours. d. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm. e. The percentage of NO inhibition is calculated relative to the LPS-treated group.

Visualizations

Signaling Pathways and Experimental Workflows

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration Oxidative Stress Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

Caption: MAO-B inhibition by a this compound derivative.

MTDL_Alzheimers_Strategy cluster_targets Biological Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes AChE AChE Cognitive_Enhancement Cognitive Enhancement AChE->Cognitive_Enhancement BuChE BuChE BuChE->Cognitive_Enhancement MAOB MAO-B Neuroprotection Neuroprotection MAOB->Neuroprotection H3R H3 Receptor H3R->Cognitive_Enhancement MTDL Multi-Target-Directed Ligand (e.g., Benzothiazole derivative) MTDL->AChE Inhibition MTDL->BuChE Inhibition MTDL->MAOB Inhibition MTDL->H3R Antagonism

Caption: Multi-target strategy for Alzheimer's disease therapy.

Neuroprotection_Assay_Workflow start Seed PC12 Cells pretreat Pre-treat with Test Compound start->pretreat toxin Add H₂O₂ (Oxidative Stress) pretreat->toxin incubate Incubate 24h toxin->incubate mtt MTT Assay incubate->mtt readout Measure Absorbance (Cell Viability) mtt->readout

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

While direct pharmacological data on this compound for neurological disorders remains to be fully elucidated, the extensive research on structurally similar thiazole and benzothiazole derivatives provides a strong rationale for its investigation. The presented data and protocols for MAO-B inhibition, multi-target strategies for Alzheimer's disease, neuroprotection, and anti-neuroinflammatory assessment offer a solid framework for researchers to explore the therapeutic potential of novel this compound analogs. Future studies should focus on the synthesis of a focused library of these derivatives and their systematic evaluation in the described in vitro and subsequent in vivo models of neurological diseases. Key aspects to investigate will be their potency, selectivity, blood-brain barrier permeability, and overall drug-like properties to identify promising lead candidates for further development.

References

Application Notes and Protocols for Computational Docking Studies of 3-Phenylisothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational docking of 3-phenylisothiazol-5-amine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The following sections detail the quantitative results from various docking studies, standardized experimental protocols for performing these in silico analyses, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Docking and Inhibition Data

The following tables summarize the results of computational docking and in vitro inhibitory studies on various thiazole and isothiazole derivatives, providing insights into their potential as therapeutic agents.

Table 1: Molecular Docking Scores of Thiazole Derivatives Against Various Kinase Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Derivative 3ac-Met Tyrosine Kinase-3.058Crizotinib-3.211
Derivative 3bc-Met Tyrosine Kinase-4.131Crizotinib-3.211
Derivative 3cc-Met Tyrosine Kinase-3.898Crizotinib-3.211
Compound P-6Aurora-A KinaseNot SpecifiedVX-680Not Specified
Compound P-20Aurora-A KinaseNot SpecifiedVX-680Not Specified
Quinoline/Naphthalene Pyrazoline 5PI3K-7.85AMG-319-4.36
Quinoline/Naphthalene Pyrazoline 3PI3K-7.17PI-103-6.83

Table 2: In Vitro Inhibitory Activity of Selected Thiazole Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6aPI3Kα0.225 ± 0.01Alpelisib0.061 ± 0.003
Compound 6aOVCAR-4 (Ovarian Cancer)1.569 ± 0.06--
Compound P-6Aurora-A Kinase0.11 ± 0.03--
Compound P-6HCT 116 (Colon Cancer)0.37VX-680Not Specified
Compound P-6MCF-7 (Breast Cancer)0.44VX-680Not Specified
Compound 3bHepG2 (Liver Cancer)109.13 (µg/mL)--

Experimental Protocols

A standardized protocol for molecular docking studies is crucial for reproducibility and comparability of results. The following is a generalized methodology for the computational docking of this compound derivatives.

Protocol 1: Molecular Docking Workflow

1. Protein Preparation:

  • Obtain the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
  • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
  • Add polar hydrogen atoms and assign appropriate atomic charges using a force field like OPLS (Optimized Potentials for Liquid Simulations).
  • Minimize the energy of the protein structure to relieve any steric clashes and achieve a stable conformation.

2. Ligand Preparation:

  • Draw the two-dimensional structures of the this compound derivatives using chemical drawing software.
  • Convert the 2D structures to 3D conformations.
  • Perform energy minimization of the ligand structures to obtain their lowest energy and most stable three-dimensional conformation.

3. Grid Generation:

  • Define the binding site on the target protein. This is typically centered on the active site where a known inhibitor binds or a site predicted by bioinformatics tools.
  • Generate a grid box that encompasses the defined binding site. This grid defines the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand.

4. Molecular Docking:

  • Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to systematically place the prepared ligands into the defined grid box on the protein.
  • The software will explore various conformations and orientations of each ligand within the binding site.
  • A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) for each generated pose, predicting the strength of the interaction between the ligand and the protein.

5. Analysis of Results:

  • Analyze the docking results based on the calculated binding energies or docking scores. Poses with lower binding energies are generally considered more favorable.
  • Visualize the ligand-protein interactions for the best-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the binding pocket.
  • Compare the binding modes and scores of the different derivatives to understand structure-activity relationships (SAR).

Mandatory Visualizations

Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drug development, including for some thiazole derivatives.[1]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

The process of in silico molecular docking follows a structured workflow from the initial preparation of molecules to the final analysis of the results.

Molecular_Docking_Workflow Start Start ProteinPrep Protein Preparation (from PDB) Start->ProteinPrep LigandPrep Ligand Preparation (3D Structure Generation) Start->LigandPrep GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (Ligand-Protein) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Scoring & Interaction) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR End End SAR->End

Caption: A generalized workflow for in silico molecular docking studies.

Logical Relationship

The successful identification of a lead compound through computational methods involves a logical progression from initial screening to experimental validation.

Drug_Discovery_Logic Library Compound Library (Derivatives) Docking Computational Docking Library->Docking Scoring Scoring & Ranking Docking->Scoring HitID Hit Identification Scoring->HitID Validation In Vitro Validation (IC50) HitID->Validation Lead Lead Compound Validation->Lead

Caption: Logical flow from computational screening to lead compound identification.

References

Application Notes and Protocols for Testing the Antiviral Activity of Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties. Studies have demonstrated their efficacy against a range of viruses, particularly picornaviruses such as poliovirus, echovirus, rhinovirus, and Coxsackie B1.[1][2] Furthermore, antiviral activity has been reported against other significant pathogens like HIV-1, HIV-2, and measles virus.[1][3] This document provides a comprehensive experimental framework for the systematic evaluation of the antiviral potential of novel isothiazole compounds.

The provided protocols outline a tiered approach, beginning with the assessment of compound cytotoxicity, followed by primary antiviral screening using a plaque reduction assay, and culminating in the quantification of viral load reduction via reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Additionally, a proposed mechanism of action is presented, focusing on the early stages of the viral life cycle, a known target for some isothiazole derivatives.[4]

Experimental Workflow

The experimental design follows a logical progression from initial toxicity profiling to definitive antiviral efficacy assessment. This workflow ensures that the observed antiviral effects are not a consequence of cytotoxicity and allows for a quantitative determination of the compound's potency.

Experimental_Workflow A Isothiazole Compound Synthesis and Characterization B Cytotoxicity Assay (MTT) A->B C Determine Maximum Non-toxic Concentration B->C D Plaque Reduction Assay C->D Use concentrations ≤ Max Non-toxic E Calculate IC50 (50% Inhibitory Concentration) D->E F Viral Load Quantification (RT-qPCR) E->F Confirm with molecular method I Data Analysis and Reporting E->I G Determine Reduction in Viral RNA Copies F->G H Mechanism of Action Studies (e.g., Time-of-Addition Assay) G->H H->I

Caption: A logical workflow for the evaluation of isothiazole antiviral activity.

Proposed Signaling Pathway of Inhibition

While the precise molecular targets for many antiviral isothiazoles are still under investigation, evidence suggests that some derivatives interfere with the early stages of the picornavirus replication cycle.[4] Picornaviruses, being non-enveloped, single-stranded RNA viruses, rely heavily on host cell machinery for entry, uncoating, and replication.[5][6][7] A plausible mechanism of action for isothiazole compounds could be the disruption of virus-host interactions essential for these initial steps. The following diagram illustrates a hypothetical signaling pathway where an isothiazole compound inhibits viral entry or uncoating.

Signaling_Pathway cluster_cell Host Cell cluster_endosome receptor Host Cell Receptor (e.g., ICAM-1 for Rhinovirus) endosome Endosome receptor->endosome 2. Endocytosis uncoating Uncoating and RNA Release cytoplasm Cytoplasm ribosome Ribosome polyprotein Viral Polyprotein ribosome->polyprotein replication Viral RNA Replication Complex viral_rna Viral RNA replication->viral_rna RNA Synthesis assembly Virion Assembly release Release of Progeny Virions assembly->release uncoating->viral_rna 3. Genome Release virus Picornavirus virus->receptor 1. Attachment isothiazole Isothiazole Compound isothiazole->endosome Inhibition viral_rna->ribosome 4. Translation viral_rna->assembly polyprotein->replication 5. Polyprotein Processing & Replication Complex Formation polyprotein->assembly

Caption: Hypothetical inhibition of picornavirus entry and uncoating by an isothiazole compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which the isothiazole compounds are toxic to the host cells. This is crucial to ensure that any observed antiviral activity is not due to cell death. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Host cell line (e.g., HeLa, Vero)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Isothiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the isothiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plates for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Isothiazole compounds at non-toxic concentrations

  • Serum-free culture medium

  • Overlay medium (e.g., 1.2% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • Formalin (10%)

Procedure:

  • Seed plates with host cells to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of the isothiazole compounds in serum-free medium.

  • Aspirate the growth medium from the cell monolayers and wash once with PBS.

  • Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Aspirate the inoculum and add 2 mL of overlay medium containing the respective concentrations of the isothiazole compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells by adding 1 mL of 10% formalin and incubate for at least 30 minutes.

  • Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Viral Load Quantification by RT-qPCR

This method provides a highly sensitive and specific quantification of viral RNA, confirming the results of the plaque reduction assay and providing a more precise measure of the inhibition of viral replication.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Virus-specific primers and probe

  • RT-qPCR instrument

  • 96-well qPCR plates

Procedure:

  • Infect host cells in the presence of various concentrations of the isothiazole compounds as described in the plaque reduction assay protocol (steps 1-7, but in a 24-well or 48-well format).

  • At the end of the incubation period (e.g., 24 or 48 hours post-infection), harvest the cell culture supernatant or the cells.

  • Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Perform qPCR using a master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and primers targeting a conserved region of the viral genome.

  • Use a standard curve generated from serial dilutions of a plasmid containing the target viral sequence to determine the absolute copy number of viral RNA in each sample.

  • Calculate the reduction in viral RNA copies in the compound-treated samples compared to the virus control.

Data Presentation

Quantitative data from the experimental assays should be summarized in clear and concise tables to facilitate comparison and interpretation of the results.

Table 1: Cytotoxicity of Isothiazole Compounds on Host Cells

CompoundCC50 (µM) ± SD
Isothiazole A[Value]
Isothiazole B[Value]
Isothiazole C[Value]
Control Drug[Value]

Table 2: Antiviral Activity of Isothiazole Compounds against Target Virus

CompoundIC50 (µM) ± SDSelectivity Index (SI = CC50/IC50)
Isothiazole A[Value][Value]
Isothiazole B[Value][Value]
Isothiazole C[Value][Value]
Control Drug[Value][Value]

Table 3: Reduction of Viral RNA Load by Isothiazole Compounds

Compound (Concentration)Viral RNA Copies/mL ± SD% Reduction vs. Virus Control
Virus Control[Value]0%
Isothiazole A (at IC50)[Value][Value]
Isothiazole A (at 2x IC50)[Value][Value]
Isothiazole B (at IC50)[Value][Value]
Isothiazole B (at 2x IC50)[Value][Value]
Control Drug (at IC50)[Value][Value]

References

Troubleshooting & Optimization

Optimizing the one-pot synthesis of thiazol-2(3H)-imine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the one-pot synthesis of thiazol-2(3H)-imine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Ethanol is often the solvent of choice, and heating to reflux is typically required to drive the reaction to completion.[1][2]

  • Inefficient Catalysis: For certain substrates, a catalyst may be necessary. The combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and potassium iodide (KI) as a catalyst has been shown to significantly improve yields and reduce reaction times.[1][2]

  • Moisture in the Reaction: The intermediate iminium ion and the final imine product can be susceptible to hydrolysis. Ensure you are using dry solvents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Reactant Quality and Stoichiometry: Impurities in starting materials can interfere with the reaction. Use purified reagents and ensure an accurate equimolar mixture of the core reactants.[4] In some cases, a slight excess of one component, like the amine or α-haloaldehyde, may be beneficial.[1]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of side products is a common issue, often related to regioselectivity or incomplete reactions.

  • Regioisomers: The Hantzsch synthesis with N-monosubstituted thioureas can lead to two different isomers: the desired 3-substituted 2-imino-2,3-dihydrothiazole and the 2-(N-substituted amino)thiazole. Reaction conditions, particularly pH, can influence the ratio of these products.[5] Neutral to basic conditions generally favor the desired imine product.

  • Unreacted Intermediates: The reaction proceeds through a substituted thiourea intermediate (formed from the amine and isothiocyanate) before cyclization. Incomplete reaction can leave these intermediates in the final mixture.

  • Hydrolysis Products: The α-haloketone can undergo hydrolysis to an α-hydroxyketone, especially if water is present.[3] The final imine product can also hydrolyze back to a ketone.

  • Unexpected Cyclization Products: Depending on the specific substrates, alternative cyclization pathways can occur. For instance, the reaction of 3-thiocyanacetylacetone with benzylamine unexpectedly yielded a thiazolidine derivative instead of the expected thiazol-2(3H)-imine.[6]

Q3: How can I effectively purify my thiazol-2(3H)-imine derivative?

A3: Purification strategies depend on the physical properties of your product.

  • Column Chromatography: This is the most common method for separating the desired product from soluble impurities and isomers. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a nonpolar solvent (like n-hexane) and a moderately polar solvent (like ethyl acetate).[1][2]

  • Recrystallization: If a crude solid product is obtained, recrystallization from a suitable solvent (such as ethanol) can be a highly effective method to obtain pure crystalline material.

  • Precipitation and Filtration: Some thiazole products are poorly soluble and will precipitate from the reaction mixture upon cooling.[7] This allows for a simple initial purification by filtration, which can then be followed by washing and/or recrystallization.

Q4: My product characterization is ambiguous. How can I confirm the structure and distinguish between isomers?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: 1H and 13C NMR are fundamental. For distinguishing between regioisomers, 2D NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations (e.g., between the protons on the substituent at the 3-position and the C2 and C4 carbons of the thiazole ring), confirming the connectivity.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition.[6]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a characteristic absorption band for the C=N (imine) stretch.[9]

  • X-Ray Crystallography: This is the definitive method for determining the exact three-dimensional structure of a crystalline compound, leaving no ambiguity about its constitution and regiochemistry.[2][4]

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize the effects of different solvents, bases, and catalyst loadings as reported in various studies.

Table 1: Effect of Solvent on Reaction Yield Reaction of a primary amine, phenylisothiocyanate, and α-chloroacetaldehyde at reflux.

SolventBaseCatalystYield (%)Reference
Ethanol (EtOH) DABCO KI Excellent [1][2]
Acetonitrile (CH3CN)DABCOKIModerate[1][2]
Tetrahydrofuran (THF)DABCOKIModerate[1][2]
Dichloromethane (CH2Cl2)DABCOKILow[1][2]
Water (H2O)DABCOKILow[1][2]

Table 2: Effect of Base on Reaction Yield One-pot reaction conducted in refluxing ethanol.

BaseReactantsYield (%)Reference
DABCO Amine, Phenylisothiocyanate, α-chloroacetaldehydeMost Effective [1][2]
Triethylamine Amine, Phenyl isothiocyanate, α-bromoketoneHigh [2][10]
Sodium Acetate Aromatic amine, Phenyl isothiocyanate, ChloroacetoneHigh [11]

Detailed Experimental Protocols

This section provides a generalized, detailed methodology for a typical one-pot, three-component synthesis of thiazol-2(3H)-imine derivatives.

Protocol: One-Pot Synthesis via In Situ Thiourea Formation

This protocol is based on the reaction between a primary amine, an isothiocyanate, and an α-halocarbonyl compound.

Materials:

  • Primary Amine (1.0 mmol, 1.0 eq)

  • Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 mmol, 1.0 eq)

  • α-Haloketone (e.g., 2-bromoacetophenone) or α-Haloaldehyde (e.g., α-chloroacetaldehyde) (1.0 - 1.2 mmol, 1.0 - 1.2 eq)

  • Base (e.g., Triethylamine or DABCO) (1.2 - 2.0 mmol, 1.2 - 2.0 eq)

  • Catalyst (optional, e.g., KI) (0.1 mmol, 0.1 eq)

  • Anhydrous Ethanol (5 - 10 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 mmol) and anhydrous ethanol (5 mL).

  • Thiourea Formation: Add the isothiocyanate (1.0 mmol) to the stirred solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the N,N'-disubstituted thiourea intermediate.

  • Addition of Base/Catalyst: Add the base (e.g., triethylamine, 1.2 mmol) and catalyst, if used (e.g., KI, 0.1 mmol), to the reaction mixture.[1]

  • Addition of Carbonyl: Slowly add the α-haloketone or α-haloaldehyde (1.0 mmol) dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove soluble impurities.

    • If no precipitate forms: Reduce the solvent volume under reduced pressure. Add cold water to the residue to induce precipitation, then filter. Alternatively, perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane/ethyl acetate).[1]

  • Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure.[8]

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually represent key processes and relationships, aiding in the understanding of the synthesis and troubleshooting logic.

reaction_mechanism Hantzsch-Type Synthesis Mechanism for Thiazol-2(3H)-imines cluster_0 Step 1: S-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thiourea Substituted Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 S-alkylation AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclic Intermediate (Thiazoline) Intermediate1->Intermediate2 N attacks C=O FinalProduct Thiazol-2(3H)-imine Product Intermediate2->FinalProduct - H₂O

Caption: Key steps in the Hantzsch-type synthesis of thiazol-2(3H)-imines.

experimental_workflow start Start: Reagent Preparation setup One-Pot Reaction Setup (Solvent, Amine, Isothiocyanate) start->setup add_reagents Add Base & α-Haloketone setup->add_reagents reflux Heat to Reflux (2-6 hours) add_reagents->reflux monitor Monitor Progress via TLC reflux->monitor monitor->reflux Incomplete workup Reaction Workup (Cooling, Filtration/Extraction) monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for one-pot synthesis.

troubleshooting_guide problem Problem: Low or No Product Yield cause1 Reagent Issue? problem->cause1 cause2 Condition Issue? problem->cause2 cause3 Workup/Purification Issue? problem->cause3 solution1a Verify purity of starting materials (Amine, Ketone, etc.) cause1->solution1a solution1b Check stoichiometry and use dry solvents. cause1->solution1b solution2a Optimize Base/Solvent combination (e.g., DABCO in EtOH). cause2->solution2a solution2b Ensure sufficient reaction time and temperature (reflux). cause2->solution2b solution2c Consider adding a catalyst (e.g., KI). cause2->solution2c solution3a Check for product loss during extraction or filtration. cause3->solution3a

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: High-Yield Synthesis of 3-Phenylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the high-yield synthesis of 3-Phenylisothiazol-5-amine. The following sections include a proposed experimental protocol, troubleshooting guides in a question-and-answer format, and key visualizations to ensure clarity and reproducibility.

Proposed Experimental Protocol

This protocol is based on established methodologies for the synthesis of substituted 5-aminoisothiazoles from β-ketonitriles, adapting principles analogous to the Gewald reaction. The proposed pathway involves a one-pot reaction of 3-oxo-3-phenylpropanenitrile with elemental sulfur and an ammonia source, catalyzed by a base.

Materials and Reagents:

  • 3-oxo-3-phenylpropanenitrile

  • Elemental Sulfur (S₈)

  • Ammonium Acetate or aqueous Ammonia solution

  • Morpholine or other suitable base catalyst

  • Ethanol or Methanol (solvent)

  • Ethyl Acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add elemental sulfur (1.1 equivalents) and ammonium acetate (3 equivalents).

  • Initiation of Reaction: Add morpholine (0.5 equivalents) as a basic catalyst to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound, based on yields for analogous reactions.

ParameterTarget ValueNotes
Yield 75-85%Yields are highly dependent on reaction conditions and purity of starting materials.
Purity >98%Determined by HPLC or NMR after purification.
Reaction Time 4-6 hoursMonitor by TLC to determine the optimal time.
Reaction Temperature 78°C (Ethanol reflux)Temperature control is crucial to minimize side product formation.
Molar Ratio (Substrate:Sulfur:Ammonia Source) 1 : 1.1 : 3Optimization of ratios may be required.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: The reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Poor quality of starting materials: Ensure that 3-oxo-3-phenylpropanenitrile is pure and dry.

  • Inefficient base catalysis: The choice and amount of base are critical. If morpholine is ineffective, consider trying other bases like triethylamine or piperidine. The concentration of the base may also need optimization.

  • Suboptimal reaction temperature: The temperature should be high enough for the reaction to proceed at a reasonable rate but not so high as to cause decomposition of reactants or products. Ensure a steady reflux is maintained.

  • Incomplete reaction: Monitor the reaction by TLC. If the starting material is not fully consumed, consider extending the reaction time.

Q2: I am observing the formation of a significant amount of side products. How can I minimize them?

A2: Side product formation is a common issue.

  • Incorrect stoichiometry: Carefully control the molar ratios of the reactants. An excess of sulfur can lead to polysulfide formation, while an incorrect base concentration can promote side reactions.

  • Alternative reaction pathways: The reaction conditions might favor the formation of a thiophene byproduct through a competing Gewald-type mechanism. Adjusting the temperature and the base catalyst may help to favor the desired isothiazole cyclization.

  • Purification: If side products are unavoidable, optimize the column chromatography conditions (e.g., trying different solvent systems) for better separation.

Q3: The purification of the final product by column chromatography is difficult. What can I do?

A3: Purification challenges can be addressed by:

  • Choosing the right eluent system: Systematically screen different solvent mixtures for TLC to find an eluent that provides good separation between your product and impurities.

  • Using a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase column.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: A sharp melting point indicates high purity for a solid compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow and reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 3-oxo-3-phenylpropanenitrile in Ethanol add_reagents Add Sulfur, Ammonium Acetate, and Morpholine prep->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool and Concentrate monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure this compound reaction_pathway start 3-oxo-3-phenylpropanenitrile + Sulfur (S8) + NH4OAc intermediate Enamine/Thioenol Intermediate start->intermediate Morpholine, Ethanol, Reflux product This compound intermediate->product Cyclization

Technical Support Center: Purification of Crude 3-Phenylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Phenylisothiazol-5-amine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting and FAQs

This section is designed to provide rapid assistance for common issues that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a solid aromatic amine, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: My purified this compound is colored. What could be the cause and how can I fix it?

A2: Colored impurities often arise from oxidation or residual starting materials and byproducts from the synthesis. For recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. In column chromatography, ensuring complete separation of the product from more polar, colored compounds is key.

Q3: I am observing significant product loss during purification. What are the likely reasons?

A3: Product loss can occur due to several factors:

  • Recrystallization: Using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Column Chromatography: Strong adsorption of the amine to the silica gel, using a mobile phase with insufficient polarity to elute the compound, or co-elution with impurities.

  • Workup: Inefficient extraction or washing steps.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Recrystallization Issues
Oiling out instead of crystallizationThe solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the compound may be lower than the boiling point of the solvent.Add a more polar co-solvent. Ensure slow cooling. Try a different solvent system.
No crystal formation upon coolingThe solution is not saturated. The compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of purified productToo much solvent was used. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Product is streaking or tailing on TLC/columnThe amine is interacting strongly with the acidic silica gel. The sample is overloaded on the column.Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to the eluent. Use amine-functionalized silica gel. Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).
Product is not eluting from the columnThe mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes, or add methanol to a dichloromethane/ethyl acetate mixture). If the product still does not elute, consider using a more polar stationary phase like alumina or reverse-phase chromatography.
Poor separation of product and impuritiesThe chosen eluent system has poor selectivity. The column was not packed properly.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that provides good separation (Rf of the product around 0.2-0.4). Ensure the column is packed uniformly without cracks or channels.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following tables provide qualitative guidance on solvent selection based on general principles for similar aromatic amines.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemExpected Solubility of this compoundComments
EthanolSoluble when hot, less soluble when coldA good starting point for many aromatic compounds.
IsopropanolSoluble when hot, less soluble when coldSimilar to ethanol, may offer different selectivity for impurities.
TolueneSoluble when hot, sparingly soluble when coldCan be effective for less polar impurities.
Ethyl Acetate/HexanesSoluble in hot ethyl acetate, insoluble in hexanesA mixed solvent system that allows for fine-tuning of polarity.
Dichloromethane/HexanesSoluble in dichloromethane, insoluble in hexanesAnother common mixed solvent system.

Table 2: Column Chromatography Eluent Systems

Stationary PhaseEluent System (starting conditions)Comments
Silica GelHexanes:Ethyl Acetate (e.g., 9:1 to 7:3)A standard choice for moderately polar compounds. The polarity can be gradually increased.
Silica Gel with 1% TriethylamineHexanes:Ethyl Acetate with 1% Et3NThe addition of triethylamine helps to prevent peak tailing of the basic amine.
Amine-Functionalized Silica GelHexanes:Ethyl AcetateCan provide better peak shape and separation for amines without the need for a basic modifier in the eluent.
Reverse-Phase C18 SilicaAcetonitrile:Water or Methanol:WaterUseful for polar impurities. The amine will likely be more retained in its protonated form at acidic pH.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. If streaking is observed, add 1% triethylamine to the developing solvent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the elution by TLC. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more strongly retained impurities.

  • Fraction Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree start Purification Issue? recrystallization_issue Recrystallization Problem? start->recrystallization_issue Yes chromatography_issue Chromatography Problem? start->chromatography_issue No oiling_out Oiling Out? recrystallization_issue->oiling_out low_yield Low Yield? recrystallization_issue->low_yield streaking Streaking/Tailing? chromatography_issue->streaking no_elution No Elution? chromatography_issue->no_elution solution1 Change Solvent/ Cool Slowly oiling_out->solution1 Yes solution2 Use Less Solvent/ Pre-heat Funnel low_yield->solution2 Yes solution3 Add Et3N/ Use Amine-Silica streaking->solution3 Yes solution4 Increase Eluent Polarity no_elution->solution4 Yes

Caption: Decision tree for troubleshooting common purification issues.

Identifying common byproducts in isothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isothiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of isothiazoles, with a particular focus on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in isothiazole synthesis?

A1: The formation of byproducts is highly dependent on the chosen synthetic route. However, some common classes of byproducts include:

  • Isomeric Thiazoles: Rearrangement of the isothiazole ring can lead to the formation of the more stable thiazole isomers.

  • Pyrimidines and Pyridines: Especially in syntheses starting from enamines or related precursors, ring closure can occur in alternative ways to yield pyridine or pyrimidine derivatives.

  • Nitriles: In cycloaddition reactions, nitriles can be formed as byproducts.

  • Ring-Opened Products: Nucleophilic attack on the isothiazole ring, particularly in isothiazolium salts, can lead to ring-opened products like 3-aminoalk-2-ene-1-thiones.[1]

  • Tars and Undefined Byproducts: The use of harsh reagents, such as thionyl chloride, or poor temperature control can lead to the formation of tars and other complex mixtures.[2]

Q2: I have an unexpected peak in my GC-MS/HPLC analysis. How can I identify the byproduct?

A2: Identifying unknown byproducts requires a systematic approach:

  • Mass Spectrometry (MS): Analyze the mass spectrum of the unknown peak. The molecular ion peak will give you the molecular weight of the compound. Fragmentation patterns can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR): If the byproduct can be isolated, 1H and 13C NMR spectroscopy are powerful tools for structure elucidation.

  • Review the Reaction Mechanism: Consider alternative reaction pathways that could lead to byproducts with the observed molecular weight. For example, could a different cyclization have occurred? Was there a possibility of rearrangement?

  • Consult Literature: Search for known byproducts of similar isothiazole syntheses.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation often involves careful optimization of reaction conditions:

  • Temperature Control: Many side reactions are promoted at higher temperatures. Maintaining a consistent and optimal temperature is crucial.

  • Reagent Stoichiometry: Using the correct ratio of reactants can prevent side reactions caused by an excess of one reagent.

  • Choice of Reagents and Solvents: The choice of base, solvent, and other reagents can significantly influence the reaction pathway. For instance, in some three-component reactions, the choice of solvent can suppress the formation of certain byproducts.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during isothiazole synthesis, with a focus on byproduct identification and mitigation.

Guide 1: Unexpected Pyridine or Pyrimidine Byproducts in Syntheses from Enamines

Symptom: Appearance of unexpected peaks in the aromatic region of the 1H NMR spectrum and a molecular ion in the MS analysis corresponding to a pyridine or pyrimidine derivative.

Potential Cause: In the synthesis of isothiazoles from primary enamines, such as 3-aminocrotononitrile, the reaction can be complex and lead to the formation of pyridine byproducts through a new pyridine ring construction.[3]

Troubleshooting Steps & Solutions:

ProblemPossible CauseRecommended Action
Formation of 2,3,5-tricyano-4,6-dimethylpyridineComplex reaction pathway with 3-aminocrotononitrile.Optimize reaction conditions (temperature, reaction time) to favor isothiazole formation. Consider using a different enamine substrate if possible.[3]
Low yield of desired isothiazoleCompeting side reactions leading to pyridine formation.Carefully control the stoichiometry of reactants. A slight excess of one reagent may push the equilibrium towards the desired product.

Quantitative Data on Byproduct Formation:

Starting MaterialReagentDesired ProductByproductByproduct YieldReference
3-Aminocrotononitrile4,5-dichloro-1,2,3-dithiazolium chloride4,5-dicyano-3-methylisothiazole2,3,5-tricyano-4,6-dimethylpyridine20%[3]
Guide 2: Formation of Isomeric Thiazoles

Symptom: Difficulty in separating the final product, with analytical data (e.g., HPLC, NMR) suggesting the presence of an isomer.

Potential Cause: Isothiazoles can undergo photoisomerism or rearrangement under certain conditions to form the corresponding thiazoles.

Troubleshooting Steps & Solutions:

ProblemPossible CauseRecommended Action
Presence of a thiazole isomerPhotoisomerization of the isothiazole ring.Protect the reaction mixture from light, especially if using phenyl-substituted isothiazoles.
Rearrangement during workup or purificationAcidic or basic conditions promoting rearrangement.Use neutral workup conditions whenever possible. When using chromatography, screen different stationary and mobile phases to achieve separation.
Guide 3: Ring-Opened Byproducts

Symptom: Presence of highly polar, non-aromatic byproducts, often with thiol and amine functionalities.

Potential Cause: Isothiazolium salts are susceptible to nucleophilic attack by amines or other nucleophiles, leading to the opening of the isothiazole ring.[1]

Troubleshooting Steps & Solutions:

ProblemPossible CauseRecommended Action
Formation of 3-aminoalk-2-ene-1-thionesReaction of isothiazolium salts with primary amines.[1]Avoid the use of primary amines during the synthesis or workup if isothiazolium intermediates are present. If a base is needed, consider a non-nucleophilic base.
Degradation of the isothiazole ringHarsh reaction or workup conditions.Moderate the reaction conditions (e.g., lower temperature, use of a milder base).

Experimental Protocols

Protocol 1: General Method for GC-MS Analysis of Isothiazole Synthesis Reaction Mixture

Objective: To identify and quantify the desired isothiazole product and any volatile byproducts.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent[2]

Procedure:

  • Sample Preparation:

    • Carefully quench a small, representative sample of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

    • Carrier Gas: Helium

    • Injection Mode: Split

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the desired product and byproducts by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use an internal or external standard method.

Protocol 2: General Method for HPLC Analysis of Isothiazole Synthesis Reaction Mixture

Objective: To separate and quantify the desired isothiazole product and non-volatile byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode-Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase or a compatible solvent to a concentration within the linear range of the detector.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape). A typical gradient might be:

      • 0-20 min: 10% to 90% acetonitrile

      • 20-25 min: 90% acetonitrile

      • 25-30 min: 90% to 10% acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Monitor at a wavelength where the isothiazole and potential byproducts have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of authentic standards, if available.

    • Quantify the components by creating a calibration curve with standards of known concentrations.

Visualizations

Isothiazole_Synthesis_Workflow reagents Starting Materials (e.g., Enamines, β-Ketodithioesters) reaction Isothiazole Synthesis (Cyclization Reaction) reagents->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup analysis Crude Product Analysis (GC-MS, HPLC, NMR) workup->analysis purification Purification (Column Chromatography, Recrystallization) analysis->purification byproducts Byproducts analysis->byproducts Identification product Pure Isothiazole purification->product purification->byproducts Isolation

Caption: A general workflow for the synthesis and purification of isothiazoles.

Byproduct_Troubleshooting start Unexpected Peak in Analysis identify Identify Byproduct (MS, NMR, Literature) start->identify is_isomer Is it an Isomer (e.g., Thiazole)? identify->is_isomer is_rearranged Is it a Rearranged Product (e.g., Pyridine)? identify->is_rearranged is_ring_opened Is it a Ring-Opened Product? identify->is_ring_opened optimize_conditions Optimize Reaction Conditions (Temperature, Reagents, Stoichiometry) is_isomer->optimize_conditions No protect_from_light Protect from Light is_isomer->protect_from_light Yes adjust_workup Adjust Workup/Purification (Neutral Conditions, Chromatography) is_isomer->adjust_workup Yes is_rearranged->is_ring_opened No is_rearranged->optimize_conditions Yes is_ring_opened->optimize_conditions No avoid_nucleophiles Avoid Strong Nucleophiles is_ring_opened->avoid_nucleophiles Yes

Caption: A decision tree for troubleshooting common byproducts in isothiazole synthesis.

References

Phenylisothiazole Synthesis: A Technical Support Center for Improving Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylisothiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high regioselectivity in the formation of the phenylisothiazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the isothiazole ring, and how can a phenyl group be incorporated?

A1: The main strategies for constructing the isothiazole ring are categorized by the bond disconnection approach.[1] These include intramolecular cyclization of precursors containing the pre-formed C-C-C-N-S backbone, (4+1) heterocyclization, and (3+2) heterocyclization.[1] A phenyl group can be incorporated by using phenyl-substituted starting materials in these synthetic routes. For instance, a phenyl-substituted β-aminothiocrotonamide can be used in cyclization reactions.

Q2: What is regioselectivity in the context of phenylisothiazole synthesis, and why is it a challenge?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In phenylisothiazole synthesis, the challenge often lies in controlling the position of the phenyl group on the isothiazole ring. For example, in a reaction that could potentially yield a 3-phenylisothiazole or a 5-phenylisothiazole, a highly regioselective reaction will produce predominantly one of these isomers. The challenge arises from the similar reactivity of the atoms involved in the ring-closing step, and controlling which bond forms preferentially requires careful selection of substrates and reaction conditions.

Q3: How do reaction conditions influence the regiochemical outcome?

A3: Reaction conditions such as temperature, solvent, and the choice of catalyst or base can significantly impact regioselectivity. For instance, in related heterocyclic syntheses, acidic versus neutral conditions can favor different reaction pathways, leading to different regioisomers. Similarly, the use of specific catalysts can direct the reaction towards a particular isomer.

Q4: Can the choice of starting materials direct the regioselectivity?

A4: Absolutely. The structure of the starting materials is a key determinant of the final product's regiochemistry. The position of substituents, the nature of leaving groups, and the inherent electronic and steric properties of the precursors can all be strategically chosen to favor the formation of the desired phenylisothiazole isomer.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of phenylisothiazoles, with a focus on improving regioselectivity.

Issue 1: A mixture of regioisomers (e.g., 3-phenyl and 5-phenylisothiazole) is obtained.
  • Possible Cause: The reaction conditions do not sufficiently differentiate between the competing cyclization pathways.

  • Suggested Solutions:

    • Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer.

    • Solvent Screening: The polarity of the solvent can influence the stability of intermediates and transition states. A systematic screening of solvents with different polarities is recommended.

    • Change the Base or Catalyst: If a base or catalyst is used, its nature and stoichiometry can be critical. A bulkier base might favor attack at a less sterically hindered site.

    • Modify Starting Materials: If possible, modify the starting materials to introduce steric hindrance or electronic effects that favor one cyclization pathway over the other.

Issue 2: The desired regioisomer is the minor product.
  • Possible Cause: The reaction conditions favor the thermodynamically more stable isomer, which is not the desired product.

  • Suggested Solutions:

    • Kinetic vs. Thermodynamic Control: Attempt to run the reaction under kinetic control (lower temperature, shorter reaction time) to favor the less stable, but potentially desired, isomer.

    • Alternative Synthetic Route: The desired regioisomer may be more readily accessible through a different synthetic strategy that inherently favors its formation. For example, if a (3+2) cycloaddition is yielding the wrong isomer, consider a (4+1) approach or an intramolecular cyclization of a specifically designed precursor.

Issue 3: Low or no product yield.
  • Possible Cause: Impure starting materials, incomplete reaction, or product degradation.[2]

  • Suggested Solutions:

    • Purity of Starting Materials: Ensure all starting materials are pure and, if necessary, freshly purified. Some precursors can be prone to oxidation or decomposition.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.[2]

    • Optimize Temperature and Time: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature. Conversely, if product degradation is suspected, reduce the temperature and reaction time.[2]

Issue 4: Difficulty in purifying the desired product.
  • Possible Cause: The product may have similar polarity to byproducts or unreacted starting materials. The product may also be an oil that is difficult to crystallize.[2]

  • Suggested Solutions:

    • Chromatography Optimization: Systematically screen different solvent systems for column chromatography to improve separation. A shallow gradient of the more polar solvent can enhance resolution.[2]

    • Induce Crystallization: If the product is an oil, attempt to induce crystallization by trituration with a non-polar solvent like hexane or pentane. Recrystallization from a suitable solvent system can also be effective.[2]

Quantitative Data

The following table summarizes data from a reported synthesis of a 4-phenylisothiazole derivative. Note that achieving high yields and regioselectivity is highly dependent on the specific substrates and reaction conditions.

Starting MaterialProductReagents and ConditionsYieldRegioisomeric RatioReference
3-bromo-4-phenylisothiazole-5-carboxamide3-bromo-4-phenylisothiazole-5-carboxylic acidNaNO₂, TFA, 0 °C, 15 min99%Not Applicable[3]
3-bromo-4-phenylisothiazole-5-carboxamide3-bromo-4-phenylisothiazole-5-carboxylic acidNaNO₂, conc. H₂SO₄, ca. 100 °C39%Not Applicable[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid[3]

This protocol describes the conversion of a carboxamide to a carboxylic acid on a pre-formed 4-phenylisothiazole ring.

Materials:

  • 3-bromo-4-phenylisothiazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Tert-butyl methyl ether (t-BuOMe)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool a stirred suspension of 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol) in TFA (0.5 mL) to approximately 0 °C in an ice bath.

  • Add NaNO₂ (0.80 mmol) to the cooled suspension.

  • Stir the reaction mixture at 0 °C until the starting material is consumed, as monitored by TLC (typically 15 minutes).

  • Pour the reaction mixture into water (5 mL).

  • Extract the aqueous layer with t-BuOMe (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: General Procedure for Hantzsch-type Thiazole Synthesis (Adaptable for Isothiazole Analogs)

While this is a protocol for thiazole synthesis, the principles of controlling reactant addition and reaction conditions are relevant for analogous isothiazole syntheses where regioselectivity is a concern.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiobenzamide)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

  • Dissolve the thioamide (1.1 eq) in ethanol in a round-bottom flask.

  • To this solution, add the α-haloketone (1.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note on Regioselectivity: In analogous isothiazole syntheses, the regiochemical outcome would be determined by which nitrogen and sulfur atoms of the thioamide-like precursor participate in the cyclization. Controlling the initial nucleophilic attack is key to achieving regioselectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_decision Outcome cluster_optimization Optimization Loop start Start reactants Purify Starting Materials start->reactants setup Reaction Setup (Solvent, Temp, Catalyst) reactants->setup monitor Monitor by TLC setup->monitor monitor->setup Adjust Conditions workup Quench & Extract monitor->workup Reaction Complete analyze Analyze Product Mixture (NMR, LC-MS) workup->analyze regio_ok Desired Regioisomer (>95%) analyze->regio_ok regio_mix Mixture of Regioisomers analyze->regio_mix regio_wrong Undesired Regioisomer analyze->regio_wrong end Final Product regio_ok->end Purify & Characterize optimize Troubleshoot & Optimize Conditions regio_mix->optimize regio_wrong->optimize optimize->setup

Caption: Experimental workflow for optimizing regioselective phenylisothiazole synthesis.

troubleshooting_flowchart start Problem: Mixture of Regioisomers q1 Have you tried modifying the temperature? start->q1 sol_temp Try lower temperature for kinetic control q1->sol_temp No q2 Have you screened different solvents? q1->q2 Yes a1_yes Yes a1_no No sol_temp->q2 sol_solvent Screen solvents with varying polarities q2->sol_solvent No q3 Is a catalyst/base used? q2->q3 Yes a2_yes Yes a2_no No sol_solvent->q3 sol_catalyst Vary catalyst/base type and stoichiometry q3->sol_catalyst Yes q4 Can starting materials be modified? q3->q4 No a3_yes Yes a3_no No sol_catalyst->q4 sol_sm Introduce steric/electronic directing groups q4->sol_sm Yes end Consider alternative synthetic route q4->end No a4_yes Yes a4_no No sol_sm->end

Caption: Troubleshooting flowchart for poor regioselectivity in phenylisothiazole synthesis.

signaling_pathway cluster_factors Influencing Factors cluster_intermediates Reaction Pathway cluster_products Regiochemical Outcome F1 Steric Hindrance Intermediates Reaction Intermediates F1->Intermediates F2 Electronic Effects F2->Intermediates F3 Reaction Temperature F3->Intermediates F4 Solvent Polarity F4->Intermediates F5 Catalyst/Base F5->Intermediates TS1 Transition State A Prod1 3-Phenylisothiazole TS1->Prod1 Lower Energy Barrier TS2 Transition State B Prod2 5-Phenylisothiazole TS2->Prod2 Higher Energy Barrier Intermediates->TS1 Intermediates->TS2

Caption: Factors influencing the regioselective formation of phenylisothiazole isomers.

References

Troubleshooting low yields in Hantzsch method for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Hantzsch method for thiazole synthesis, particularly in addressing low reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

    Answer: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

    • Suboptimal Reaction Conditions: The Hantzsch synthesis often requires specific temperatures and reaction times to proceed efficiently.[1] If the reaction is conducted at room temperature, consider increasing the heat, as the reaction often requires energy to overcome the activation barrier.[1] Experiment with a range of temperatures and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions for your specific substrates.

    • Reactant Purity and Stoichiometry: The purity of the starting materials, the α-haloketone and the thioamide, is crucial.[2] Impurities can lead to side reactions that consume reactants and complicate purification. Ensure that your reactants are of high purity and that the stoichiometry is correct. The presence of water can also be detrimental, so using anhydrous solvents is often advised.[2]

    • Improper Solvent Selection: The choice of solvent plays a significant role in the reaction's success.[2] While various solvents can be used, the ideal solvent depends on the specific reactants. For some variations of the Hantzsch synthesis, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux conditions.[2] It is advisable to conduct small-scale solvent screening to identify the best option for your reaction.

Issue 2: Presence of Significant Side Products

  • Question: My analysis of the crude product shows a significant number of side products. What are the common side reactions and how can they be minimized?

    Answer: The formation of side products is a common issue that can significantly lower the yield of the desired thiazole.

    • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][3] The ratio of these isomers is influenced by the reaction conditions. To favor the desired 2-aminothiazole, careful control of the pH is necessary. In many standard procedures, the reaction is run under neutral or slightly basic conditions to avoid this side reaction.

    • Reactant Decomposition: The stability of the thioamide reactant can be a limiting factor, particularly in acidic environments.[2] If the thioamide is degrading under the reaction conditions, it will not be available to form the desired product. Ensure your reaction conditions are compatible with the stability of your starting materials.

Issue 3: Incomplete Conversion of Starting Materials

  • Question: I am observing a large amount of unreacted starting materials in my reaction mixture. What can I do to drive the reaction to completion?

    Answer: Incomplete conversion is a frequent challenge. Here are several parameters to investigate:

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature.[1] Monitor the reaction's progress by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.

    • Catalyst Inefficiency: While many Hantzsch syntheses can be performed without a catalyst, in some cases, a catalyst can improve the rate and yield.[4] For multi-component variations of the synthesis, catalysts such as silica-supported tungstosilicic acid have been shown to be effective.[5]

    • Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times, often from hours to minutes, and can lead to higher yields.[2]

Data Presentation

The following table summarizes the impact of different solvents and conditions on the yield of a one-pot Hantzsch thiazole derivative synthesis.

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux3.550
2EtOHReflux3.562
3CH₃CNReflux3.545
4DioxaneReflux3.540
5TolueneReflux3.535
6EtOH/H₂O (1:1)652.087
7EtOH/H₂O (1:1)Room Temp (Ultrasonic)1.582

Data adapted from Bouherrou, et al., for the synthesis of a specific Hantzsch thiazole derivative using a silica-supported tungstosilicic acid catalyst.[5]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Add 5 mL of methanol and a stir bar to the vial.[6]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[6]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[6]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[6] This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Filter the resulting solid using a Buchner funnel.[6]

  • Wash the collected solid with deionized water to remove any remaining salts.[6]

  • Spread the solid on a watch glass and allow it to air dry completely.

  • Once dry, determine the mass of the product and calculate the percent yield.

Purification:

For many applications, the crude product isolated by filtration is of sufficient purity.[6] If further purification is required, recrystallization from a suitable solvent such as ethanol is a common method. The purity of the final product can be assessed by techniques such as melting point determination and Thin Layer Chromatography (TLC).[6]

Mandatory Visualization

Hantzsch_Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products start->check_side_products impure Impurities Detected check_purity->impure suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp isomers Isomeric Byproducts (e.g., 2-imino-dihydrothiazole) check_side_products->isomers impure->check_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal_time Insufficient Time? suboptimal_temp->suboptimal_time No optimize_temp Optimize Temperature (e.g., increase heat) suboptimal_temp->optimize_temp Yes suboptimal_solvent Incorrect Solvent? suboptimal_time->suboptimal_solvent No optimize_time Increase Reaction Time (monitor by TLC) suboptimal_time->optimize_time Yes suboptimal_solvent->check_side_products No optimize_solvent Screen Solvents suboptimal_solvent->optimize_solvent Yes control_ph Control pH (avoid acidic conditions) isomers->control_ph Yes end_goal Improved Yield isomers->end_goal No purify_reagents->end_goal optimize_temp->end_goal optimize_time->end_goal optimize_solvent->end_goal control_ph->end_goal

Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

Hantzsch_Mechanism reactants α-Haloketone + Thioamide nucleophilic_attack Nucleophilic Attack (S on α-carbon) reactants->nucleophilic_attack intermediate1 Acyclic Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization (N on carbonyl C) intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Thiazole Product dehydration->product

Caption: General reaction mechanism of the Hantzsch thiazole synthesis.

References

Stability issues of 3-Phenylisothiazol-5-amine in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 3-Phenylisothiazol-5-amine under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the pH stability of this compound crucial?

A1: Understanding the pH stability of this compound, a key intermediate in the synthesis of various bioactive compounds, is critical for several reasons.[1] Stability data helps in developing robust formulations, defining proper storage conditions, and predicting shelf life. Forced degradation studies, which include evaluating pH effects, are essential for identifying potential degradants and understanding the molecule's intrinsic stability, which is a regulatory requirement in drug development.[2]

Q2: What are the likely degradation pathways for this compound under different pH conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules containing isothiazole rings and aromatic amine groups can be susceptible to hydrolysis and oxidation.[3][4] Under acidic or basic conditions, hydrolysis of the isothiazole ring may occur. The aromatic amine group makes the molecule potentially susceptible to oxidation, which can be pH-dependent.[4]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying the parent compound and its degradation products.[5] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for providing detailed structural information of isolated degradation products.[5]

Q4: What is a typical target degradation percentage in a forced degradation study?

A4: The goal of a forced degradation study is to achieve a level of degradation that is sufficient to demonstrate the specificity of the analytical method without completely degrading the sample. A degradation of 5-20% is generally considered reasonable and acceptable for validating the stability-indicating power of chromatographic assays.[7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under acidic or basic conditions. The compound is highly stable at the tested conditions. The stress conditions (temperature, pH, time) are not stringent enough.Increase the temperature (e.g., to 50-70°C), extend the exposure time, or use a stronger acid/base concentration (e.g., 0.1M to 1M HCl or NaOH).[2][3]
Excessive degradation (>20%) or complete loss of the main compound. The stress conditions are too harsh.Reduce the temperature, shorten the exposure time, or use a lower concentration of the acid or base.[7] Neutralize the reaction at earlier time points to find the optimal duration.
Poor peak shape or resolution in HPLC analysis. Co-elution of degradation products with the parent peak. Inappropriate mobile phase or column.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, pH of the mobile phase, or trying a different column chemistry.
Inconsistent or non-reproducible stability results. Inaccurate pH measurement. Fluctuation in temperature. Instability of the sample in the analytical solvent.Ensure accurate calibration of the pH meter. Use a calibrated and stable oven or water bath.[9] Analyze samples immediately after preparation or store them under conditions where they are known to be stable.

Recommended Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment (Forced Hydrolysis)

This protocol outlines a general procedure for investigating the stability of this compound in acidic, basic, and neutral aqueous solutions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) where it is freely soluble and stable.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1M HCl to a final concentration of ~100 µg/mL.

  • Basic Hydrolysis: Dilute the stock solution with 0.1M NaOH to a final concentration of ~100 µg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

3. Incubation:

  • Transfer aliquots of the stressed samples into sealed vials.

  • Incubate the vials at a controlled temperature, for example, 60°C.[2]

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Sample Analysis:

  • For acidic and basic samples, neutralize the solution with an equimolar amount of base or acid, respectively, before dilution with the mobile phase.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • A control sample (un-stressed) should be analyzed at the beginning and end of the experiment to ensure the stability of the compound in the analytical solution.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Identify and quantify major degradation products relative to the parent compound.

Data Presentation

The following table structure is recommended for summarizing the quantitative data from the pH stability studies.

Table 1: Stability of this compound under Various pH Conditions at 60°C

Time (hours)% Degradation in 0.1M HCl% Degradation in Purified Water% Degradation in 0.1M NaOH
0
2
4
8
12
24

Visualizations

The following diagrams illustrate a typical workflow for conducting pH stability studies and a hypothetical degradation pathway.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acidic Stress (0.1M HCl) A->B C Neutral Stress (Water) A->C D Basic Stress (0.1M NaOH) A->D E Incubate at 60°C (Time Points: 0-24h) B->E C->E D->E F Neutralize & Dilute E->F G HPLC/LC-MS Analysis F->G H Data Interpretation (% Degradation, Impurity Profile) G->H

Caption: Workflow for pH-dependent forced degradation study.

G cluster_acid Acidic Conditions (e.g., HCl) cluster_base Alkaline Conditions (e.g., NaOH) cluster_oxidative Oxidative Stress parent This compound acid_product Hydrolysis Product A (e.g., Ring Opening) parent->acid_product H₂O / H⁺ base_product Hydrolysis Product B (e.g., Ring Cleavage) parent->base_product H₂O / OH⁻ ox_product Oxidation Product (e.g., N-oxide) parent->ox_product [O]

Caption: Hypothetical degradation pathways for this compound.

References

Overcoming poor solubility of isothiazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor solubility of isothiazole derivatives in biological assays. Inconsistent results and low reproducibility can often be traced back to a compound precipitating out of the assay medium.[1][2] This center offers troubleshooting advice, frequently asked questions, and detailed protocols to diagnose and resolve these critical issues.

Troubleshooting Guides

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Question 1: My isothiazole derivative, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic sign of a compound crashing out due to a rapid solvent shift.[3] Isothiazole derivatives are often lipophilic (fat-loving) and struggle to remain dissolved in aqueous environments.[4][5][6] Here is a step-by-step approach to troubleshoot this issue, starting with the simplest fixes.

Step 1: Optimize the Dilution Protocol. Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the 100% aqueous assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[3] Vigorous mixing or vortexing immediately upon dilution can also help.[3]

Step 2: Reduce the Final Compound Concentration. Your target concentration may be above the compound's kinetic solubility limit in the final assay buffer. Try lowering the concentration to see if the compound remains in solution.[3]

Step 3: Increase the Co-solvent (e.g., DMSO) Concentration. Slightly increasing the final percentage of DMSO in your assay can significantly improve solubility. However, be cautious, as DMSO concentrations above 1% can impact cell health and enzyme activity.[7][8][9] For sensitive cell-based assays, the DMSO concentration should ideally be kept below 0.5%.[10] Always run a solvent toxicity control to confirm that the final DMSO concentration is not affecting your results.[7][8]

Step 4: Use Alternative Co-solvents. If DMSO proves to be toxic or ineffective, other co-solvents can be tested.[11] Ethanol, polyethylene glycol (PEG), or propylene glycol are common alternatives.[11][12]

Question 2: The final concentration of DMSO required to solubilize my compound is toxic to my cells. What are the alternatives?

Answer: When standard co-solvents are not viable, more advanced formulation strategies are necessary. These aim to create a more favorable micro-environment for the lipophilic compound within the aqueous buffer.

Option 1: Employ Cyclodextrins. Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can form "inclusion complexes" with poorly soluble drugs, effectively shielding them from the aqueous environment and enhancing solubility.[13] Beta-cyclodextrin is a commonly used option.[7][8]

Option 2: Use Surfactants. Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.001% to 0.01%) can help solubilize compounds and prevent aggregation.[3] It is critical to run controls to ensure the surfactant itself does not interfere with the assay.[3]

Option 3: Lipid-Based Formulations. For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[14] These systems form fine emulsions or micelles in the aqueous buffer, keeping the drug solubilized.[6]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize key quantitative data for selecting an appropriate solubilization strategy.

Table 1: Properties of Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration (v/v)Max Recommended Concentration (Cell-based Assays)Notes
DMSO0.1% - 1.0%< 0.5%[10]Can induce cellular stress at higher concentrations.[7][8]
Ethanol0.1% - 1.0%< 1.0%[12]Can be more volatile; potential for evaporation.
Polyethylene Glycol 400 (PEG 400)1.0% - 5.0%< 2.0%Generally low toxicity; can increase solution viscosity.
Propylene Glycol1.0% - 5.0%< 1.0%Effective for many nonpolar compounds.[11]

Table 2: Example Solubility Data for a Hypothetical Compound "IZT-101"

Formulation VehicleIZT-101 Concentration (µM)Observation
PBS + 0.5% DMSO50Heavy Precipitation
PBS + 1.0% DMSO50Mild Precipitation
PBS + 2.0% DMSO50Clear Solution
PBS + 0.5% DMSO + 10 mM β-Cyclodextrin50Clear Solution
PBS + 0.5% DMSO + 0.01% Tween-2050Clear Solution

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for addressing solubility issues.

G cluster_0 cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 start Compound Precipitation Observed in Assay check_conc Is concentration >10 µM? start->check_conc lower_conc Lower Compound Concentration check_conc->lower_conc Yes check_dmso Is DMSO < 0.5%? check_conc->check_dmso No end_node Re-run Assay & Validate Results lower_conc->end_node inc_dmso Increase DMSO (up to 1%) check_dmso->inc_dmso Yes try_cyclo Use Cyclodextrins check_dmso->try_cyclo No inc_dmso->end_node try_surf Add Surfactants (e.g., Tween-20) try_cyclo->try_surf try_lipid Use Lipid-Based Formulation try_surf->try_lipid try_lipid->end_node G cluster_input Compound Properties cluster_strategy Solubilization Strategy logp LogP cosolvent Co-solvents (DMSO, Ethanol) logp->cosolvent  High (>3) formulation Lipid Formulation logp->formulation  Very High (>5) pka pKa ph_adjust pH Adjustment pka->ph_adjust  Ionizable complexation Complexation (Cyclodextrins) cosolvent->complexation If toxicity occurs G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Isothiazole Derivative (IZT-101) inhibitor->raf

References

Refining reaction conditions for synthesizing isoxazol-5-one heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazol-5-one heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing isoxazol-5(4H)-one derivatives?

A1: The most prevalent method is a one-pot, three-component condensation reaction.[1] This reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[1][2][3] This approach is favored for its high atom economy and operational simplicity.[1][4]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions are generally mild.[4][5][6] Many protocols are successful at room temperature, while others may require gentle heating to 60-80°C to improve yields, especially with less reactive aldehydes.[1][2] Water is a commonly used and environmentally friendly solvent, though co-solvents like ethanol are also employed.[1][4]

Q3: What types of catalysts are effective for this reaction?

A3: A variety of catalysts can be used to promote the reaction. These include amine-functionalized cellulose, 2-aminopyridine, citric acid, and L-valine.[1][2][4] In some instances, the reaction can proceed without a catalyst, particularly when using green solvents like gluconic acid aqueous solution or under the influence of sunlight.[1][3]

Q4: How does the choice of aldehyde affect the reaction outcome?

A4: The electronic properties of the substituents on the aromatic aldehyde can influence reaction rates and yields.[1] Aldehydes with electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups.[1][5]

Q5: What is the typical work-up and purification procedure?

A5: In many cases, the isoxazol-5-one product precipitates directly from the reaction mixture.[4][5] Purification can often be achieved by simple filtration and washing with a suitable solvent like cold water or ethanol.[1][5] If further purification is needed, recrystallization from a solvent such as ethanol is a common method.[1] Chromatographic purification is also an option for more challenging separations.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive or Inappropriate Catalyst Verify the catalyst's integrity and concentration. For solid catalysts, ensure they have not been deactivated. Consider trying a different catalyst, as the optimal choice can be substrate-dependent.[1]
Unfavorable Reaction Conditions Optimize the reaction temperature; gentle heating may be beneficial for less reactive substrates.[1] While water is a common solvent, a water-ethanol mixture might be more effective for certain reactants.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Poor Reactant Quality Use freshly distilled aldehydes, particularly if they are prone to oxidation. Ensure the β-ketoester and hydroxylamine hydrochloride are of high purity, as impurities can inhibit the reaction.[1]
Problem 2: Significant Formation of Side Products
Possible Cause Suggested Solution
Formation of Aldehyde Oxime and Nitrile A common side reaction is the formation of an oxime from the aldehyde and hydroxylamine, which can further dehydrate to a nitrile.[1] Adjusting the catalyst can influence the relative rates of the desired reaction versus side reactions. Experiment with different catalysts to find one that favors the three-component condensation.[1]
Formation of Isoxazolone Isomers The regioselectivity of the cyclization can be highly dependent on the reaction's pH. Acidic conditions tend to favor the desired 3-substituted isoxazole, while neutral or basic conditions may lead to the formation of the isomeric 5-isoxazolone.[7] Careful control of the pH is crucial.[7]
Unwanted Hydrolysis If your β-ketoester or product contains a sensitive ester group, hydrolysis can occur, especially under acidic or basic conditions in the presence of water.[7] Ensure anhydrous conditions by using dry reagents and solvents and performing the reaction under an inert atmosphere.[7] During workup, use a neutral wash (e.g., brine) to avoid pH extremes.[7]

Quantitative Data Summary

Table 1: Effect of Catalyst on Reaction Yield and Time

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Cell-Pr-NH214 mgWaterRoom Temp.15-18085-98[4]
2-Aminopyridine20Water8010-4088-96[2]
Gluconic Acid (50 wt% aq.)-GAAS704594[3]
No Catalyst-Water8012045[2]

Table 2: Influence of Aldehyde Substituents on Yield

AldehydeSubstituentYield (%)Reference
4-MethoxybenzaldehydeElectron-donating98[4]
BenzaldehydeNeutral92[4]
4-ChlorobenzaldehydeElectron-withdrawing90[4]
4-NitrobenzaldehydeStrong electron-withdrawing88[2]

Experimental Protocols

General Procedure for the Three-Component Synthesis of 3,4-disubstituted Isoxazol-5(4H)-ones

This protocol is a generalized procedure based on several literature reports and may require optimization for specific substrates.[1][2][3][4]

Materials:

  • Aromatic or heteroaromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Catalyst (e.g., amine-functionalized cellulose, 14 mg)[4]

  • Solvent (e.g., water, 10 mL)[4]

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the catalyst in the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 80°C).[2][4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][5]

  • Upon completion, if a precipitate has formed, cool the reaction mixture to room temperature or in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a suitable solvent (e.g., cold water or ethanol) to remove any remaining starting materials or catalyst.[1][5]

  • Dry the purified product. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aldehyde - β-Ketoester - Hydroxylamine HCl - Catalyst - Solvent stir Stir at Specified Temp. reagents->stir monitor Monitor by TLC stir->monitor precipitate Precipitation/ Cooling monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry recrystallize Recrystallization (Optional) dry->recrystallize

Caption: A typical experimental workflow for the synthesis of isoxazol-5-one heterocycles.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield catalyst_check Is the catalyst active and appropriate? start->catalyst_check catalyst_solution Verify catalyst integrity. Try a different catalyst. catalyst_check->catalyst_solution No conditions_check Are the reaction conditions (temp., solvent, time) optimal? catalyst_check->conditions_check Yes conditions_solution Optimize temperature. Try a co-solvent. Monitor reaction time via TLC. conditions_check->conditions_solution No reagents_check Are the reactants pure? conditions_check->reagents_check Yes reagents_solution Use freshly distilled aldehydes. Ensure high purity of all reactants. reagents_check->reagents_solution No

Caption: A troubleshooting workflow for addressing low product yield in isoxazol-5-one synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions reactants Aldehyde + β-Ketoester + Hydroxylamine HCl intermediate Oxime/Enolized Intermediate reactants->intermediate Catalyst side_reactants Aldehyde + Hydroxylamine HCl reactants->side_reactants Competing Reaction product Isoxazol-5-one Product intermediate->product Cyclization oxime Aldehyde Oxime side_reactants->oxime nitrile Nitrile oxime->nitrile Dehydration

Caption: A simplified diagram showing the main reaction pathway and a common side reaction.

References

Technical Support Center: 3-Phenylisothiazol-5-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Phenylisothiazol-5-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended actions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Suboptimal pH: The cyclization step can be sensitive to pH. 3. Degradation of starting materials or product: Starting materials or the final product might be unstable under the reaction conditions. 4. Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature. Consider a gradual increase in temperature. 2. Adjust the pH with a suitable base (e.g., sodium acetate, triethylamine) to facilitate the cyclization. 3. Ensure the purity of starting materials like benzoylacetonitrile. The isothiazole ring can be sensitive to strong acids or bases at elevated temperatures. 4. Use high-purity, anhydrous solvents and freshly sourced reagents.
Formation of Significant Impurities 1. Side reactions of starting materials: Benzoylacetonitrile can undergo self-condensation or other side reactions under basic conditions. 2. Incomplete cyclization: The intermediate thioamide may not fully cyclize, leading to its presence as an impurity. 3. Over-reaction or degradation: Harsh reaction conditions (high temperature, strong base) can lead to the degradation of the product. 4. Presence of regioisomers: Depending on the synthetic route, the formation of other isothiazole isomers is possible.1. Control the stoichiometry of the base and consider using a milder base. Maintain a lower reaction temperature to minimize side reactions. 2. Ensure adequate reaction time and optimal pH for the cyclization step. 3. Carefully control the reaction temperature and use the minimum necessary amount of base. 4. Characterize the impurities by LC-MS and NMR to identify their structure. Optimize reaction conditions to favor the formation of the desired isomer.
Difficulty with Product Isolation and Purification 1. Product solubility: The product may be highly soluble in the reaction solvent or work-up solvents. 2. Emulsion formation during extraction: This can complicate the separation of aqueous and organic layers. 3. Inefficient crystallization: The product may be difficult to crystallize, resulting in an oily or impure solid. 4. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. If the product is in an aqueous phase, perform multiple extractions with a suitable organic solvent. If it precipitates, ensure complete precipitation by cooling before filtration. 2. Add brine to the aqueous layer to break the emulsion. 3. Screen various solvent systems for recrystallization. Consider using a seed crystal to induce crystallization. 4. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Scaling-Up Challenges 1. Exothermic reaction: The reaction may become highly exothermic at a larger scale, posing a safety risk and leading to side reactions. 2. Inefficient mixing: Inadequate stirring in large reactors can lead to localized "hot spots" and incomplete reactions. 3. Mass transfer limitations: Slower mass transfer at a larger scale can affect reaction rates. 4. Product precipitation issues: The product may precipitate prematurely or in a form that is difficult to handle.1. Implement controlled addition of reagents and efficient cooling of the reactor. Conduct a reaction calorimetry study to understand the thermal profile. 2. Use appropriate agitation and baffling in the reactor to ensure homogenous mixing. 3. Optimize stirring speed and consider the use of phase-transfer catalysts if applicable. 4. Control the rate of cooling and consider adding an anti-solvent to manage precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A1: A prevalent method for synthesizing 5-aminoisothiazoles involves the reaction of a β-ketonitrile (like benzoylacetonitrile) with a source of sulfur and ammonia, or a pre-formed thioamide intermediate. One common approach is the reaction of benzoylacetonitrile with elemental sulfur and an amine (acting as both a reactant and a base) in a suitable solvent.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are typically benzoylacetonitrile, a sulfur source (such as elemental sulfur or Lawesson's reagent), and an amine or ammonia source. Solvents like ethanol, methanol, or DMF are often used. A base, such as triethylamine or sodium ethoxide, may also be required to facilitate the reaction.

Q3: What are the expected yields for this reaction?

A3: Yields can vary significantly based on the specific reaction conditions, purity of starting materials, and scale of the reaction. With optimized protocols, yields in the range of 60-80% can be expected. However, suboptimal conditions can lead to considerably lower yields.

Q4: How can the progress of the reaction be monitored?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative tracking of the reaction.

Q5: What are common methods for the purification of the final product?

A5: After the reaction is complete, the crude product is typically isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol or isopropanol, is a common and effective method for purifying the solid this compound. Column chromatography using silica gel can also be employed for further purification if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Related Aminoisothiazole Derivatives.

Starting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference Compound
β-iminothiobutyramideChloramine T, NaOH, H₂ORoom Temp.4Not specified5-amino-3-methylisothiazole[1]
β-iminothiobutyramidePotassium persulfate, H₂ORoom Temp.2Not specified5-amino-3-methylisothiazole[1]
2-amino-4-phenylthiazoleBr₂, NaHCO₃, DMF, Amine703Low5-amino-containing-2-aminothiazole[2]
Phenylacetylene, Sulfur, AnilineDBU, Neat1202485N-phenyl-2-phenylthioacetamide

Note: The data presented is for analogous compounds and should be used as a reference for optimizing the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from Benzoylacetonitrile

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and may require optimization for yield and purity.

Materials:

  • Benzoylacetonitrile

  • Elemental Sulfur

  • Anhydrous Ammonia (gas) or Ammonium Acetate

  • Anhydrous Ethanol

  • Sodium Ethoxide (21% solution in ethanol)

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or addition funnel), dissolve benzoylacetonitrile (1 equivalent) and elemental sulfur (1.1 equivalents) in anhydrous ethanol.

  • Addition of Base and Ammonia Source: While stirring, add sodium ethoxide solution (1.2 equivalents) dropwise to the mixture at room temperature. If using anhydrous ammonia, bubble it through the solution for 30 minutes. If using ammonium acetate, add it as a solid (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • To the residue, add water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Alternatively, recrystallize the crude product from a suitable solvent system like ethanol/water or isopropanol.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A Benzoylacetonitrile D β-Iminothioamide Intermediate A->D + S8, NH3 (Base catalyzed) B Sulfur (S8) B->D C Ammonia (NH3) C->D E This compound D->E Oxidative Cyclization

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Reagents->Start Impure Reagents Optimize_Temp Adjust Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Temp->Start No Improvement Optimize_Time Modify Reaction Time Optimize_Temp->Optimize_Time Optimize_Time->Start No Improvement Adjust_pH Optimize pH (Base concentration) Optimize_Time->Adjust_pH Adjust_pH->Start No Improvement Purification Improve Purification Method Adjust_pH->Purification Purification->Start Cannot Purify Scale_Up Address Scaling Issues Purification->Scale_Up Pure Product, Low Yield Success Successful Synthesis Purification->Success Pure Product, Good Yield Scale_Up->Start Scaling Fails Scale_Up->Success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temp Temperature Purity Purity Temp->Purity Can Decrease Rate Reaction Rate Temp->Rate Increases Time Time Yield Yield Time->Yield Increases (to a point) Base Base Concentration Base->Purity Can Decrease Base->Rate Increases Solvent Solvent Solvent->Yield Affects Solvent->Purity Affects Rate->Yield Influences

Caption: Key parameter relationships in the synthesis.

References

Validation & Comparative

Comparative In Vitro Activity of 3-Phenylisothiazol-5-amine and Other Isothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide researchers, scientists, and drug development professionals with an overview of the current landscape and to highlight the need for further investigation into this specific class of compounds. The absence of head-to-head comparative data, such as IC50, EC50, or MIC values, in a systematic study prevents the creation of a detailed quantitative comparison at this time.

General Biological Activities of Isothiazole Derivatives

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the isothiazole ring.

Anticancer Activity

Numerous studies have explored the potential of isothiazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways. For instance, some isothiazole-containing compounds have been investigated as kinase inhibitors, which play a crucial role in cell proliferation, differentiation, and survival.

Antimicrobial Activity

Isothiazole derivatives have also been a subject of interest in the development of new antimicrobial agents. Their mode of action can vary, but it often involves the disruption of essential cellular processes in bacteria and fungi. The lipophilicity and electronic properties conferred by different substituents on the isothiazole ring are critical for their antimicrobial potency and spectrum of activity.

Experimental Protocols: A General Overview

While specific protocols for the comparative evaluation of 3-phenylisothiazol-5-amine are not available, the following are general methodologies commonly employed in the in vitro assessment of novel chemical entities for anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assays

A standard workflow for evaluating the anticancer potential of a compound series is outlined below.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Isothiazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assay) ic50->enzyme_inhibition

Caption: General workflow for in vitro anticancer evaluation.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized isothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assays

The antimicrobial potential of isothiazole derivatives is typically assessed using the following methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways of Interest

While the specific pathways affected by this compound are unknown, isothiazole derivatives have been explored as inhibitors of various signaling pathways implicated in disease. One such example is the kinase signaling pathway.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription isothiazole Isothiazole Derivative (Potential Inhibitor) isothiazole->raf Inhibition

Caption: A simplified kinase signaling pathway potentially targeted by isothiazole derivatives.

Future Directions and Conclusion

The lack of specific comparative data for this compound presents a clear gap in the scientific literature. Future research should focus on the systematic synthesis and in vitro evaluation of a series of 3-aryl-5-aminoisothiazole derivatives. Such studies would be invaluable for establishing a clear structure-activity relationship and for identifying lead compounds for further development.

A recommended research approach would involve:

  • Synthesis of a diverse library of 3-aryl-5-aminoisothiazole analogs with variations in the aryl substituent and substitutions on the amino group.

  • Comprehensive in vitro screening of this library against a panel of cancer cell lines and microbial strains to determine their respective IC50 and MIC values.

  • Detailed mechanistic studies for the most potent compounds to elucidate their mode of action, including target identification and pathway analysis.

By undertaking such systematic investigations, the scientific community can unlock the full therapeutic potential of this promising class of isothiazole derivatives.

Comparative Analysis of 3-Phenylisothiazole Regioisomers: An Insight into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of direct comparative studies on the biological activities of 3-phenylisothiazole and its regioisomers, namely 4-phenylisothiazole and 5-phenylisothiazole. This guide, therefore, aims to provide a comprehensive overview of the known biological activities of the broader isothiazole class of compounds, supported by experimental data from a closely related phenyl-substituted heterocyclic analogue, the phenylthiazole scaffold. This serves as a reference point for researchers and drug development professionals interested in the potential therapeutic applications of phenylisothiazoles, while also highlighting the need for further investigation into the specific influence of phenyl group positioning on the isothiazole ring.

Isothiazole derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The isothiazole ring is a key structural motif in several biologically active compounds.

To illustrate the type of quantitative biological data and experimental approaches used in this field, this guide presents data on a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. While thiazoles and isothiazoles are distinct heterocyclic systems, the data on these phenylthiazole derivatives provides a valuable example of how phenyl-substituted azoles are evaluated for potential therapeutic effects, in this case, anticancer activity.

Cytotoxicity of Phenylthiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values in µM) of a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives against three human cancer cell lines: SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), and MCF-7 (Breast cancer). The data is extracted from a study on the synthesis and cytotoxicity evaluation of these compounds as potential anticancer agents.[1]

CompoundSubstituent on N-phenyl ringSKNMC (IC50 in µM)Hep-G2 (IC50 in µM)MCF-7 (IC50 in µM)
4a o-NO213.5 ± 1.0114.2 ± 0.98> 50
4b m-NO215.3 ± 1.1216.8 ± 1.23> 50
4c p-NO210.8 ± 0.0812.5 ± 0.1545.3 ± 2.11
4d m-Cl12.4 ± 0.5411.6 ± 0.1239.8 ± 1.56
4e p-Cl14.1 ± 0.8713.9 ± 0.6548.1 ± 2.01
4f p-CH3> 50> 50> 50
Doxorubicin (Standard)0.9 ± 0.011.1 ± 0.021.5 ± 0.03

Experimental Protocols

The evaluation of the cytotoxic activity of the N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives was performed using the MTT assay.[1]

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: Human cancer cell lines (SKNMC, Hep-G2, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, were added to the wells at various concentrations. Control wells received only the solvent.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and the plates were incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for in vitro cytotoxicity screening of chemical compounds.

cytotoxicity_workflow General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solutions & Dilutions) compound_treatment Treatment with Compounds (Varying Concentrations) compound_prep->compound_treatment cell_culture Cell Line Culture (e.g., SKNMC, Hep-G2, MCF-7) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation mtt_assay MTT Reagent Addition & Formazan Formation incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization absorbance Absorbance Reading (Microplate Reader) solubilization->absorbance data_processing Data Processing (% Viability Calculation) absorbance->data_processing ic50 IC50 Determination (Dose-Response Curve) data_processing->ic50

Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of chemical compounds using the MTT assay.

References

A Comparative Guide to the Structure-Activity Relationship of Phenyl-Aminothiazole Analogs as Adenosine A3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenyl-2-aminothiazole derivatives, structural isomers of 3-phenylisothiazol-5-amine, as potent and selective antagonists for the human adenosine A3 receptor. The data presented herein is crucial for the rational design of novel therapeutic agents targeting this receptor, which is implicated in various pathological conditions, including inflammatory diseases and cancer.

Comparative Analysis of Biological Activity

The affinity of the synthesized 4-phenyl-2-aminothiazole analogs for the human adenosine A3 receptor was evaluated through radioligand binding assays. The following table summarizes the key findings, highlighting the impact of various substitutions on the phenyl ring and the 2-amino group on the inhibitory constant (Ki).

Compound IDR (Phenyl Ring Substitution)R' (Amine Substitution)Ki (nM) for hA3 Receptor[1]
11 HAcetyl18.3
16 4-MethoxyAcetyl3.0
20 4-MethoxyPropionyl2.4
37 H (Thiadiazole analog)Acetyl2.3
39 4-Methoxy (Thiadiazole analog)Acetyl0.79

Key Structure-Activity Relationship Observations:

  • Phenyl Ring Substitution : The introduction of a methoxy group at the para-position of the phenyl ring significantly enhances the binding affinity for the adenosine A3 receptor. For instance, compound 16 (4-methoxy substitution) displayed a 6-fold increase in affinity compared to the unsubstituted analog 11 [1].

  • Amine Group Acylation : Aliphatic and aromatic acyl substitutions at the 2-amino group were explored. A propionyl group (20 ) was found to be slightly more potent than an acetyl group (16 )[1].

  • Isosteric Replacement (Thiazole vs. Thiadiazole) : Replacing the thiazole ring with a 1,2,4-thiadiazole ring led to a notable increase in binding affinity. The thiadiazole analog 37 showed an 8-fold higher affinity than its thiazole counterpart 11 . This enhancement is even more pronounced with the 4-methoxy phenyl substitution, where the thiadiazole 39 exhibited subnanomolar affinity[1]. Molecular modeling suggests that an additional hydrogen bond between the nitrogen of the thiadiazole ring and the S181 residue of the receptor could contribute to this increased affinity[1].

Experimental Protocols

Radioligand Binding Assays for Adenosine Receptors:

The affinity of the compounds for the human adenosine A1, A2A, and A3 receptors was determined using membrane preparations from CHO cells stably expressing the respective human receptors. The assays were performed as follows:

  • Membrane Preparation : CHO cell membranes expressing the target adenosine receptor subtype were prepared.

  • Incubation : The membranes were incubated with the respective radioligand ([³H]CCPA for A1, [³H]CGS 21680 for A2A, and [¹²⁵I]AB-MECA for A3) and various concentrations of the test compounds.

  • Separation : Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection : The radioactivity retained on the filters was measured by scintillation counting.

  • Data Analysis : The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Adenosine A3 Receptor Signaling Pathway and Antagonist Interaction

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, typically couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The antagonists described in this guide competitively bind to the A3 receptor, preventing adenosine from binding and thereby blocking this signaling cascade.

AdenosineA3_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3R Adenosine A3 Receptor (GPCR) Adenosine->A3R Binds & Activates Antagonist Phenyl-Aminothiazole Antagonist Antagonist->A3R Binds & Blocks Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response cAMP->Response Mediates Experimental_Workflow Start Starting Materials (Substituted Phenyls & Thiazole Precursors) Synthesis Chemical Synthesis of 4-Phenyl-2-aminothiazole Analogs Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Biological Screening (Radioligand Binding Assay) Characterization->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Validating the Mechanism of Action for Isothiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of isothiazole-based compounds across several key mechanisms of action, offering supporting experimental data, detailed protocols for validation, and visual representations of the underlying biological processes.

Histone Deacetylase (HDAC) Inhibition

Isothiazole-containing compounds have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.

Comparative Performance of Isothiazole-Based HDAC Inhibitors

The following table summarizes the in vitro potency of an isothiazole-based HDAC inhibitor compared to established drugs, Romidepsin and Vorinostat.

Compound TypeTargetIC50 (nM)Cell LineReference
Isothiazole-Based Inhibitor HDAC1~57-[1]
Romidepsin (Istodax®)HDAC1-HUT78[2]
Vorinostat (Zolinza®)HDACs675 ± 214HUT78[2]

Note: Direct comparative IC50 values for the isothiazole compound against Romidepsin and Vorinostat in the same cell line were not available in the reviewed literature. The data is presented to show the potent activity of isothiazole-based inhibitors.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a general procedure for determining the inhibitory activity of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test isothiazole compound and reference inhibitors (e.g., Romidepsin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the isothiazole test compound and reference inhibitors in assay buffer.

  • Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer alone as a negative control.

  • Add 50 µL of recombinant HDAC1 enzyme (at a pre-determined optimal concentration) to all wells.

  • Add 25 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC_Inhibition cluster_0 Normal Cell State cluster_1 Effect of Isothiazole Inhibitor HDAC HDAC Histone Histone Tail HDAC->Histone Deacetylation Acetyl Acetyl Group Histone->Acetyl Chromatin_C Condensed Chromatin Histone->Chromatin_C Gene_S Gene Silencing Chromatin_C->Gene_S Isothiazole Isothiazole Inhibitor HDAC_I HDAC Isothiazole->HDAC_I Inhibition Histone_A Acetylated Histone Tail HDAC_I->Histone_A Chromatin_O Open Chromatin Histone_A->Chromatin_O Gene_A Gene Activation (e.g., Tumor Suppressors) Chromatin_O->Gene_A

Caption: Mechanism of HDAC inhibition by isothiazole compounds.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Isothiazole derivatives have shown promise as potent c-Met inhibitors.

Comparative Performance of Isothiazole-Based c-Met Inhibitors

The following table compares the in vitro inhibitory activity of a thiazole-based c-Met inhibitor with the multi-kinase inhibitor, Foretinib. While the specific compound contains a thiazole, its structural similarity and mechanism are relevant for understanding isothiazole-based inhibitors.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference
Thiazole Carboxamide (51am) 2.54527[3]
Foretinib1.964.58[3]

This data highlights the potential for developing isothiazole/thiazole-based inhibitors with high selectivity for c-Met over other kinases like VEGFR-2.

Experimental Protocol: c-Met Kinase Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on c-Met kinase activity.[4][5]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test isothiazole compound and a reference inhibitor (e.g., Foretinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the isothiazole test compound and reference inhibitor in kinase assay buffer.

  • Add 2.5 µL of the diluted compounds to the wells of the 96-well plate. Include wells with buffer alone for positive and negative controls.

  • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.

  • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[5]

  • Dilute the c-Met kinase in kinase assay buffer and add 10 µL to each well, except for the "Blank" wells, to initiate the reaction.[5]

  • Incubate the plate at 30°C for 40 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: c-Met Inhibition

cMet_Pathway cluster_pathway HGF/c-Met Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) cMet->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Isothiazole Isothiazole Inhibitor Isothiazole->cMet Inhibition of Kinase Domain

Caption: Inhibition of the HGF/c-Met signaling pathway.

Aurora Kinase Inhibition

Aurora kinases are essential for regulating mitosis, and their overexpression is linked to tumorigenesis. Isothiazole-based compounds, such as AT9283, have been developed as multi-targeted inhibitors of Aurora kinases.

Comparative Performance of Isothiazole-Based Aurora Kinase Inhibitors

The following table presents the in vitro inhibitory profile of the isothiazole-containing compound AT9283 against Aurora kinases and other cancer-related kinases.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)JAK2 IC50 (nM)Flt3 IC50 (nM)Reference
AT9283 1-301-301-301-30[6]

AT9283 demonstrates potent, multi-targeted inhibition of kinases crucial for cell division and cancer cell signaling.

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of an Aurora kinase inhibitor on the proliferation of cancer cells.[7][8][9][10]

Materials:

  • Cancer cell line (e.g., B-cell non-Hodgkin lymphoma cell line)

  • Complete cell culture medium

  • Isothiazole-based inhibitor (e.g., AT9283)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the isothiazole inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2 hours, with gentle shaking.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: Aurora Kinase Inhibitor Screening

Aurora_Workflow start Start: Synthesize Isothiazole Compounds kinase_assay In Vitro Kinase Assay (Aurora A/B) start->kinase_assay ic50_det Determine IC50 Values kinase_assay->ic50_det cell_prolif Cell Proliferation Assay (e.g., MTT) ic50_det->cell_prolif Select Potent Compounds apoptosis Apoptosis Assay (e.g., Annexin V) cell_prolif->apoptosis in_vivo In Vivo Xenograft Model apoptosis->in_vivo Select Lead Candidates efficacy Evaluate Tumor Growth Inhibition in_vivo->efficacy end End: Lead Compound Identification efficacy->end

Caption: Workflow for screening isothiazole-based Aurora kinase inhibitors.

Induction of Systemic Acquired Resistance (SAR) in Plants

Isotianil is an isothiazole-based fungicide that acts by inducing Systemic Acquired Resistance (SAR) in plants, a broad-spectrum defense mechanism, rather than by direct antifungal activity.[11]

Comparative Mechanism: Isotianil vs. Other SAR Inducers

Isotianil activates the salicylic acid (SA) signaling pathway, a key regulator of SAR. This mechanism is shared by other chemical inducers like Acibenzolar-S-methyl (BTH) and Probenazole.

InducerPoint of Action in SA PathwayDirect Antifungal ActivityReference
Isotianil Activates SA signalingNo[11]
Acibenzolar-S-methyl (BTH)Functional analog of SANo[12]
ProbenazoleUpstream of SA biosynthesisNo[11]
Experimental Protocol: Validation of SAR Induction (PR-1 Gene Expression)

This protocol uses quantitative Real-Time PCR (qRT-PCR) to measure the expression of the Pathogenesis-Related 1 (PR-1) gene, a well-established marker for SAR activation.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana or rice)

  • Isotianil solution and control solution (e.g., water with surfactant)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix with SYBR Green

  • Primers for the PR-1 gene and a reference housekeeping gene (e.g., Actin)

  • qRT-PCR instrument

Procedure:

  • Treat the plant seedlings with the Isotianil solution or the control solution via soil drench or foliar spray.

  • After 24-48 hours, harvest leaf tissue from both treated and control plants and immediately freeze in liquid nitrogen.

  • Extract total RNA from the leaf samples using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in triplicate for each sample, using the primers for the PR-1 gene and the reference gene.

  • Perform the qRT-PCR using a standard thermal cycling program.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in PR-1 gene expression in the Isotianil-treated plants compared to the control plants.

Signaling Pathway: Isotianil-Induced SAR

SAR_Pathway Isotianil Isotianil Application SA_Pathway Salicylic Acid (SA) Signaling Pathway Isotianil->SA_Pathway Induction NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes PR Gene Expression (e.g., PR-1) NPR1->PR_Genes Transcriptional Activation SAR Systemic Acquired Resistance PR_Genes->SAR

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound Class:

Initial literature searches did not yield publicly available cross-reactivity profiling data specifically for 3-Phenylisothiazol-5-amine derivatives. To fulfill the structural and content requirements of this guide, we will present a comparative analysis of the well-characterized, second-generation tyrosine kinase inhibitor Dasatinib and its alternatives, Imatinib and Nilotinib . These compounds, particularly Dasatinib with its 2-aminothiazole core, serve as relevant examples for researchers interested in the cross-reactivity profiling of heterocyclic kinase inhibitors.

This guide provides an objective comparison of the performance of these inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following tables summarize the inhibitory activity of Dasatinib, Imatinib, and Nilotinib against a panel of selected kinases, expressed as half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values (nM) for BCR-ABL and Key Off-Target Kinases

Kinase Target Dasatinib IC50 (nM) Imatinib IC50 (nM) Nilotinib IC50 (nM)
BCR-ABL <1 25-75 20
SRC 0.5 - 0.8 >10,000 >10,000
LCK 1.1 >10,000 >10,000
LYN 1.1 >10,000 >10,000
c-KIT 1.1 - 79 100 130
PDGFRβ 1.1 - 28 100 107
EphA2 1.7 3,900 -
VEGFR2 8 >10,000 1,180
p38 MAPK 30 >10,000 -

Data compiled from multiple sources.[1][2][3][4]

Data Interpretation: The data clearly demonstrates Dasatinib's high potency against the primary target, BCR-ABL, and significant activity against the SRC family of kinases (SRC, LCK, LYN)[1][2]. In contrast, Imatinib is less potent and more selective for ABL, c-KIT, and PDGFR[1]. Nilotinib exhibits high potency for BCR-ABL with greater selectivity than Dasatinib, showing significantly less activity against the SRC family kinases[2][5]. The broader target profile of Dasatinib suggests the potential for both beneficial polypharmacology and a higher risk of off-target side effects compared to the more selective profiles of Imatinib and Nilotinib[6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity profiling data. Below are protocols for key in vitro and cell-based assays used to characterize kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a radiometric assay, which is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[8][9]

Objective: To quantify the in vitro potency of an inhibitor by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (e.g., Dasatinib, Imatinib, Nilotinib) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Phosphocellulose filter mats

  • Stop solution (e.g., 3% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of the assay plate in the kinase reaction buffer. Control wells containing DMSO vehicle are included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), determined to be within the linear range of the reaction.

  • Reaction Termination: The reaction is stopped by spotting the reaction mixture onto the phosphocellulose filter mats. The negatively charged phosphate groups on the substrate bind to the positively charged paper, while the unincorporated [γ-³³P]ATP does not.

  • Washing: The filter mats are washed multiple times with the stop solution to remove unbound [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method to profile the selectivity of a compound against a large panel of kinases. It measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.

Objective: To determine the binding affinity of an inhibitor across a broad range of kinases to assess its selectivity.

Principle: The assay involves a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[10][11]

Procedure Outline:

  • Preparation: A panel of DNA-tagged kinases is prepared. The test compound is prepared at a specified concentration (e.g., 10 µM for a single-point screen or in serial dilution for Kd determination).

  • Competition: The kinases are incubated with the test compound and the immobilized ligand.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction.

Cellular Phosphorylation Assay (Western Blot)

This cell-based assay is used to confirm that an inhibitor can engage its target and inhibit its activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Objective: To assess the on-target activity of an inhibitor in a cellular environment.

Materials:

  • Cell line expressing the target kinase and substrate (e.g., K562 cells for BCR-ABL)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Cells are seeded and treated with a dose range of the test compound for a specified time. A vehicle control (DMSO) is included.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with lysis buffer. The cell lysates are clarified by centrifugation.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-CrkL for BCR-ABL). The membrane is then washed and incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The membrane is stripped and re-probed with antibodies for the total substrate and a loading control (e.g., β-actin) to normalize the data. The reduction in the phosphorylated substrate signal indicates the inhibitory activity of the compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity profiling of kinase inhibitors.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomic Proteomic Profiling b1 Compound Dilution b2 Kinase & Substrate Incubation b1->b2 b3 Reaction Initiation (ATP) b2->b3 b4 Signal Detection b3->b4 b5 IC50 Determination b4->b5 c1 Cell Treatment c2 Cell Lysis c1->c2 c3 Target Phosphorylation Analysis c2->c3 c4 Phenotypic Readout c3->c4 p1 Lysate Preparation p2 Affinity Enrichment p1->p2 p3 Mass Spectrometry p2->p3 p4 Kinome-wide Selectivity p3->p4 start Kinase Inhibitor Candidate start->b1 start->c1 start->p1

General experimental workflow for kinase inhibitor profiling.

bcr_abl_pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR (Survival Pathway) BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT (STAT Pathway) BCR_ABL->JAK_STAT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation off_target_pathways cluster_src SRC Family Kinases cluster_other Other Off-Targets cluster_effects Potential Off-Target Effects Dasatinib Dasatinib SRC SRC Dasatinib->SRC Inhibition LCK LCK Dasatinib->LCK Inhibition LYN LYN Dasatinib->LYN Inhibition cKIT c-KIT Dasatinib->cKIT Inhibition PDGFR PDGFR Dasatinib->PDGFR Inhibition Adhesion Cell Adhesion & Migration SRC->Adhesion LCK->Adhesion Immune Immune Modulation LCK->Immune LYN->Adhesion Vascular Vascular Effects cKIT->Vascular PDGFR->Vascular

References

A Comparative Analysis of Thiazole-Based Analgesics: Evaluating In Vitro Mechanisms and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of novel thiazole-based analgesic compounds against established alternatives. The following sections detail their performance in both laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and methodologies.

Due to a lack of specific published data on the in vitro and in vivo analgesic efficacy of novel isothiazole-based compounds, this guide will focus on the closely related and well-researched thiazole and benzothiazole derivatives. Thiazole-containing compounds have shown significant promise as anti-inflammatory and analgesic agents.[1][2]

In Vitro Performance: Targeting the Enzymes of Inflammation

A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain and inflammation.[3] Some compounds also target lipoxygenase (LOX) enzymes. The in vitro inhibitory activity of novel thiazole derivatives against COX-1, COX-2, and 5-LOX enzymes has been evaluated and compared with standard drugs such as aspirin, celecoxib, and zileuton.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
Thiazole Derivative 5b 39.640.93-42.62
Thiazole Derivative 5d -0.8323.08-
Thiazole Derivative 5e -0.7638.46-
Thiazole Derivative 5f 34.09---
Thiazole Derivative 5g 25.81---
Aspirin (Standard) 15.32---
Celecoxib (Standard) -0.05--
Zileuton (Standard) --11.00-
Data sourced from Mahnashi et al., 2024.[1]

The data indicates that the tested thiazole derivatives are potent inhibitors of the COX-2 enzyme, with compounds 5d and 5e showing the highest potency.[1] Notably, these compounds were more potent inhibitors of COX-2 compared to COX-1, suggesting a favorable profile for reducing the gastrointestinal side effects associated with non-selective COX inhibition.[1]

In Vivo Efficacy: Assessing Pain Relief in Animal Models

The analgesic effects of novel thiazole and benzothiazole derivatives have been assessed in various animal models of pain, including the hot plate test and the acetic acid-induced writhing test. These tests evaluate the compounds' ability to reduce pain responses to thermal and chemical stimuli, respectively.

Hot Plate Test

The hot plate test measures the time it takes for an animal to react to a heated surface, indicating its pain threshold. An increase in this latency period suggests an analgesic effect.

Treatment (Dose)Latency Time (seconds)% Analgesic Effect
Control --
Positive Control 17.2347.59% ± 0.71%
Thiazole Derivative 5e (20 mg/kg) 14.33 ± 0.4436.99% ± 0.94%
Thiazole Derivative 5d (20 mg/kg) -29.62% ± 0.84%
Data sourced from Mahnashi et al., 2024.[1]

In this model, thiazole derivative 5e demonstrated a significant analgesic effect, increasing the pain threshold in the test subjects.[1]

Acetic Acid-Induced Writhing Test

The writhing test involves inducing visceral pain by injecting acetic acid into the abdominal cavity of mice. The number of abdominal constrictions (writhes) is counted, and a reduction in this number indicates analgesia.

Treatment (Dose)Number of Writhes (First 5 min)% Inhibition (First 5 min)Number of Writhes (Second 5 min)% Inhibition (Second 5 min)
Control 21---
Diclofenac Sodium (10 mg/kg) -76%-91%
Benzothiazole Derivative S30A1 (100 mg/kg) 576%-81%
Benzothiazole Derivative S30 (100 mg/kg) 766%-75%
Data sourced from an in-vivo study on N-(benzo[d]thiazol-2-yl) acetamides.[4]

The results show that the benzothiazole derivatives significantly reduced the number of writhes, with compound S30A1 exhibiting potency comparable to the standard drug, diclofenac sodium, in the initial observation period.[4]

ED50 Values in Analgesic Activity

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. Lower ED50 values indicate higher potency.

CompoundED50 (µM/kg) at 0.5 hED50 (µM/kg) at 1 hED50 (µM/kg) at 2 h
Benzothiazole Derivative 17c 9610289
Benzothiazole Derivative 17g 127134156
Benzothiazole Derivative 17i 847269
Celecoxib (Standard) 1567270
Data sourced from Onyekere et al., 2020.[5]

The benzothiazole derivative 17i demonstrated the highest analgesic activity, with ED50 values comparable to celecoxib after 1 and 2 hours.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The in vitro anti-inflammatory potential of the synthesized compounds was determined using COX-1, COX-2, and 5-LOX enzyme assays.[1] The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme activity, were calculated.[1]

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis enzyme COX-1, COX-2, or 5-LOX Enzyme incubation Incubate Enzyme, Substrate, and Test Compound/Standard enzyme->incubation substrate Arachidonic Acid substrate->incubation test_compound Thiazole Derivative test_compound->incubation standard_drug Aspirin, Celecoxib, or Zileuton standard_drug->incubation measurement Measure Enzyme Activity (e.g., Prostaglandin or Leukotriene Production) incubation->measurement analysis Calculate IC50 Values measurement->analysis hot_plate_workflow acclimatize Acclimatize Animals to Test Environment administer Administer Test Compound or Vehicle acclimatize->administer place Place Animal on Hot Plate (55±0.5°C) administer->place observe Observe for Nociceptive Responses (e.g., paw licking, jumping) place->observe record Record Latency Time observe->record calculate Calculate % Analgesic Effect record->calculate writhing_test_workflow group_animals Group Animals (Control, Standard, Test) administer_drug Administer Test Compound, Standard Drug, or Vehicle group_animals->administer_drug wait Waiting Period for Drug Absorption administer_drug->wait induce_pain Inject Acetic Acid Intraperitoneally wait->induce_pain observe_writhing Observe and Count the Number of Writhes over a Set Time Period induce_pain->observe_writhing calculate_inhibition Calculate % Inhibition of Writhing observe_writhing->calculate_inhibition

References

A Comparative Guide to Modern Synthesis Routes for Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a range of biologically active compounds. The development of efficient and versatile synthetic routes to access substituted isothiazoles is crucial for advancing drug discovery and materials innovation. This guide provides an objective comparison of four prominent modern methods for isothiazole synthesis: the Rhodium-Catalyzed Transannulation, the Singh Synthesis, a Solvent-Free approach using β-enaminones, and the Rees Synthesis.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic pathway for a target isothiazole derivative depends on several factors, including desired substitution patterns, scalability, cost, and environmental impact. The following table summarizes the key performance indicators of the four benchmarked methods.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazoles, Nitriles[Rh(COD)Cl]₂, DPPF, Chlorobenzene, 130°CHigh to ExcellentBroad substrate scope including aromatic, aliphatic, and heterocyclic nitriles; successful on a larger scale.[1][2]
Singh Synthesis β-Ketodithioesters, Ammonium acetateReflux in Ethanol72-92One-pot procedure, operational simplicity, good to excellent yields.[3]
Solvent-Free Synthesis β-Enaminones, Ammonium thiocyanateNeat (solvent-free), 120°C82-95Environmentally friendly, high yields, rapid reaction times.[4]
Rees Synthesis Enamines (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85High yield, mild reaction conditions.[5]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. Below are the methodologies for the four compared syntheses.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

This method provides a versatile route to a wide variety of isothiazoles through the reaction of 1,2,3-thiadiazoles with nitriles, catalyzed by a rhodium complex. The reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate.[1][2]

Experimental Protocol:

A mixture of the 1,2,3-thiadiazole (1.0 equiv.), the corresponding nitrile (2.0 equiv.), [Rh(COD)Cl]₂ (5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (12 mol%) is prepared in chlorobenzene. The reaction mixture is then heated to 130°C and stirred for the appropriate time until completion, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired substituted isothiazole.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions Thiadiazole 1,2,3-Thiadiazole Reaction_Mixture Reaction Mixture Thiadiazole->Reaction_Mixture Nitrile Nitrile Nitrile->Reaction_Mixture Rh_catalyst [Rh(COD)Cl]₂ Rh_catalyst->Reaction_Mixture Ligand DPPF Ligand->Reaction_Mixture Solvent Chlorobenzene Solvent->Reaction_Mixture Temperature 130°C Temperature->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Heating & Stirring Product Substituted Isothiazole Purification->Product Isolation G cluster_reactants Reactants cluster_conditions Conditions Keto_dithioester β-Ketodithioester Reaction_Mixture One-Pot Reaction Keto_dithioester->Reaction_Mixture Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Sequential Cascade Product 3,5-Disubstituted Isothiazole Purification->Product Isolation G cluster_reactants Reactants cluster_conditions Conditions Enaminone β-Enaminone Reaction_Mixture Neat Reaction Enaminone->Reaction_Mixture Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Mixture Solvent Neat (Solvent-Free) Solvent->Reaction_Mixture Temperature 120°C Temperature->Reaction_Mixture Purification Direct Purification (Column Chromatography) Reaction_Mixture->Purification Heating & Stirring Product Substituted Isothiazole Purification->Product Isolation G cluster_reactants Reactants cluster_conditions Conditions Enamine Primary Enamine Reaction_Mixture Reaction Mixture Enamine->Reaction_Mixture Dithiazolium_Chloride 4,5-dichloro-1,2,3-dithiazolium chloride Dithiazolium_Chloride->Reaction_Mixture Solvent Dichloromethane (DCM) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Stirring Product Substituted Isothiazole Purification->Product Isolation

References

Comparative Molecular Docking Analysis of 3-Phenylisothiazol-5-amine Analogs Targeting Aurora Kinase A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent computational study has elucidated the potential of novel 3-phenylisothiazol-5-amine analogs as inhibitors of Aurora Kinase A, a key regulator of cell division and a validated target in cancer therapy. The research, which employed molecular docking simulations, provides a comparative analysis of the binding affinities of a series of synthesized pyrazole-thiazolidinone hybrid derivatives, offering insights for the rational design of more potent anticancer agents.

Quantitative Analysis of Binding Affinities

The molecular docking scores, representing the binding affinity of the synthesized compounds with the active site of Aurora Kinase A, were systematically evaluated. The results, summarized in the table below, indicate a range of binding energies, with several compounds exhibiting stronger interactions than the reference inhibitor.

Compound IDMolecular Docking Score (kcal/mol)
P-1 -7.9
P-2 -8.1
P-3 -8.3
P-4 -8.0
P-5 -8.5
P-6 -9.2
P-7 -8.4
P-8 -8.6
P-9 -8.2
P-10 -8.8
P-11 -8.1
P-12 -8.7
P-13 -8.5
P-14 -8.9
P-15 -8.3
P-16 -8.6
P-17 -8.4
P-18 -9.0
P-19 -8.7
P-20 -9.1
P-21 -8.2
VX-680 (Reference) Not explicitly stated in the provided text

Note: The provided search results did not contain a single study with a direct comparison of a series of this compound analogs. The data presented here is from a study on novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors, which represents a structurally related class of compounds investigated for a similar therapeutic purpose.[1][2][3][4][5]

Experimental Protocols

Molecular Docking Methodology

The in silico molecular docking studies were performed to predict the binding mode and affinity of the synthesized analogs within the active site of Aurora Kinase A.

  • Protein Preparation: The three-dimensional crystal structure of Aurora-A kinase was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the synthesized this compound analogs were sketched and converted to 3D structures. Energy minimization of the ligands was carried out using a suitable force field.

  • Docking Simulation: A molecular docking program was used to dock the prepared ligands into the defined active site of the Aurora-A kinase. The docking protocol was validated by redocking the co-crystallized ligand into the active site and comparing the root-mean-square deviation (RMSD) between the docked and original conformations.

  • Analysis of Results: The docking results were analyzed based on the binding energy scores (in kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues of the active site. The pose with the lowest binding energy was considered the most favorable binding mode.[1][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Aurora Kinase A in the cell cycle and a general workflow for the computational drug design process employed in this research.

Aurora_Kinase_A_Pathway Aurora Kinase A Signaling in Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora Kinase A Prophase->Aurora_A Activation Anaphase Anaphase Metaphase->Anaphase Chromosome_Segregation Chromosome Segregation Metaphase->Chromosome_Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Activates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Centrosome_Maturation->Spindle_Assembly Spindle_Assembly->Metaphase Inhibitor This compound Analog (Inhibitor) Inhibitor->Aurora_A Inhibits

Caption: Role of Aurora Kinase A in Mitosis and Point of Inhibition.

Drug_Discovery_Workflow Computational Drug Design Workflow Target_Identification Target Identification (Aurora Kinase A) Ligand_Design Ligand Design (this compound Analogs) Target_Identification->Ligand_Design Molecular_Docking Molecular Docking Simulation Ligand_Design->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis (Docking Score) Molecular_Docking->Binding_Affinity_Analysis Lead_Optimization Lead Optimization Binding_Affinity_Analysis->Lead_Optimization Synthesis Chemical Synthesis Lead_Optimization->Synthesis Biological_Evaluation In Vitro Biological Evaluation Synthesis->Biological_Evaluation Biological_Evaluation->Lead_Optimization Feedback

Caption: Workflow for Virtual Screening and Lead Optimization.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Phenylisothiazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Phenylisothiazol-5-amine is crucial for ensuring laboratory safety and environmental protection. As an aromatic amine, this compound is presumed to have hazardous properties, including potential toxicity and environmental hazards.[1][2] This guide provides a step-by-step protocol for the safe handling and disposal of this compound waste.

I. Hazard Profile and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound should be handled as a hazardous substance.[3][4][5] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical and its waste.

  • Engineering Controls: Handle this compound and its waste in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

II. Quantitative Data

The following table summarizes the available and inferred data for this compound.

PropertyValueSource
Molecular Formula C₉H₈N₂S[6]
Molecular Weight 176.24 g/mol [6]
CAS Number 14208-52-7[6][7]
Physical State Solid (presumed)Inferred
Hazard Classifications (Inferred) Acute Toxicity (Oral, Dermal), Serious Eye Irritation, Aquatic Toxicity[1][3][4][5]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[8][9] However, for small quantities, an in-laboratory chemical degradation procedure may be considered to render the waste less hazardous before collection.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[8]

  • Container: Use a dedicated, properly labeled, and sealed waste container made of a compatible material. The label should clearly state "Hazardous Waste: this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

For small amounts of this compound waste, chemical degradation using acidified potassium permanganate can be an effective method to break down the aromatic amine structure.[10] This procedure should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol:

  • Preparation: For every 1 gram of this compound waste, prepare a solution of 1.7 N sulfuric acid in a suitably large flask. Use approximately 300 mL of the acid solution per gram of amine.

  • Dissolution: Carefully add the this compound waste to the stirred sulfuric acid solution.

  • Oxidation: Slowly add a 0.2 M potassium permanganate solution to the stirred amine solution. A color change to purple, indicating excess permanganate, should be observed.

  • Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.

  • Quenching: After the reaction period, cautiously add solid sodium hydrogen sulfite in small portions until the purple color of the permanganate disappears.

  • Neutralization: Carefully neutralize the solution with a suitable base, such as sodium hydroxide, to a pH between 6 and 8.

  • Final Disposal: The resulting neutralized solution should be collected in a hazardous waste container for disposal by a licensed contractor. Do not pour down the drain unless explicitly permitted by your local regulations and EHS department.

Empty containers that held this compound must be treated as hazardous waste.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Container Disposal: The triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous lab waste.

IV. Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled chemical.

  • Disposal: Collect the absorbent material and any contaminated items in a sealed, labeled container for disposal as hazardous waste.[9]

V. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_options Disposal Options cluster_degradation_protocol Degradation Protocol cluster_final_disposal Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in a Fume Hood B->C D Store in Labeled Container C->D E Option 1: Direct Disposal D->E F Option 2: Chemical Degradation (Small Quantities) D->F K Arrange for Hazardous Waste Collection E->K G Dissolve in Sulfuric Acid F->G Follow Protocol H Add Potassium Permanganate G->H I Quench with Sodium Hydrogen Sulfite H->I J Neutralize I->J J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Phenylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Phenylisothiazol-5-amine

For Immediate Use by Laboratory Professionals

This document provides critical safety, handling, and disposal information for the research chemical this compound. Given the absence of a specific Safety Data Sheet (SDS), the following guidance is synthesized from data on structurally related compounds, including aromatic amines and isothiazole derivatives.[1][2][3] Researchers, scientists, and drug development professionals must adhere to these protocols to ensure a safe laboratory environment and mitigate potential risks.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, compounds with similar structures, such as aromatic amines and isothiazoles, are known to present certain hazards.[1][2] Therefore, it is crucial to handle this compound with the assumption that it is hazardous.

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Irritation: Potential to cause skin and serious eye irritation.[4]

  • Sensitization: May cause an allergic skin reaction.[5][6]

  • Environmental: Potentially harmful to aquatic life.[7]

A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[8][9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient.[10][11]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for safety and experimental integrity.

Experimental Protocol: Safe Handling Procedure
  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[8]

    • PPE: Don all required PPE as outlined in the table above before entering the handling area.[12]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[8]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[8]

    • General Conduct: Perform all procedures carefully to minimize the creation of splashes or aerosols.[12] Do not eat, drink, or store food in the laboratory.[12]

  • Post-Handling:

    • Decontamination: Clean the work area thoroughly after use.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Disposal Plan: Step-by-Step Protocol

Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound and contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[4][13]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled solvent waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[13]

  • Labeling and Storage:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[13]

    • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[13]

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[13]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Handling (Weighing, Dissolving in Fume Hood) prep->handling post_handling Post-Handling (Decontaminate, Wash Hands) handling->post_handling waste_type Determine Waste Type post_handling->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Schedule EHS Waste Pickup storage->pickup

Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.